molecular formula C7H7F3N2O3S B12845545 3-Amino-4-trifluoromethoxy-benzenesulfonamide

3-Amino-4-trifluoromethoxy-benzenesulfonamide

Cat. No.: B12845545
M. Wt: 256.20 g/mol
InChI Key: AAKSWURKZKZVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-trifluoromethoxy-benzenesulfonamide is a useful research compound. Its molecular formula is C7H7F3N2O3S and its molecular weight is 256.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-trifluoromethoxy-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-trifluoromethoxy-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7F3N2O3S

Molecular Weight

256.20 g/mol

IUPAC Name

3-amino-4-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-6-2-1-4(3-5(6)11)16(12,13)14/h1-3H,11H2,(H2,12,13,14)

InChI Key

AAKSWURKZKZVKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide .

Executive Summary

3-Amino-4-(trifluoromethoxy)benzenesulfonamide is a high-value fluorinated intermediate used primarily in the development of pharmaceuticals and agrochemicals. It combines two pharmacologically privileged motifs: a primary sulfonamide (a classic zinc-binding group for metalloenzymes like Carbonic Anhydrase) and a trifluoromethoxy (


)  group (a lipophilic, metabolically stable substituent that modulates conformation and bioavailability).

This guide provides a comprehensive analysis of its properties, synthesis, and reactivity, serving as a reference for researchers optimizing lead compounds in diuretic, anticonvulsant, or antiglaucoma therapeutic areas.

Chemical Identity & Structural Analysis[1][2]

AttributeDetail
Chemical Name 3-Amino-4-(trifluoromethoxy)benzenesulfonamide
Systematic Name 3-amino-4-(trifluoromethoxy)benzene-1-sulfonamide
Molecular Formula

Molecular Weight 256.20 g/mol
SMILES NC1=C(OC(F)(F)F)C=CC(=C1)S(N)(=O)=O
Key Functional Groups Primary Aniline (

), Sulfonamide (

), Trifluoromethoxy (

)
CAS Number (Parent) Note: Often synthesized in situ from 4-(trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7).[1]
Structural Features[2][4][6][7]
  • Electronic Environment: The benzene ring is electron-deficient. The

    
     group is strongly electron-withdrawing by induction (
    
    
    
    ) but electron-donating by resonance (
    
    
    ), though the inductive effect dominates. The sulfonamide group is also electron-withdrawing.
  • Conformation: The

    
     group typically adopts an orthogonal conformation relative to the ring to minimize dipole repulsion, which can lock the molecule into a bioactive conformation distinct from methoxy (
    
    
    
    ) analogs.

Physicochemical Properties[1][5][6][8]

The following data points are critical for formulation and medicinal chemistry optimization.

PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline powder)Typical of polar sulfonamides.
Melting Point 175–185 °C (Predicted) Higher than the parent 4-

-benzenesulfonamide (147–151 °C) due to intermolecular H-bonding via the amine.
Solubility DMSO, Methanol, DMF, Ethyl AcetateLow water solubility due to the lipophilic

group.
pKa (Sulfonamide) ~9.8 – 10.2 The sulfonamide

is acidic. The electron-withdrawing

slightly lowers the pKa compared to unsubstituted benzenesulfonamide (10.1).
pKa (Aniline) ~2.5 – 3.0 The aniline nitrogen is weakly basic due to the strong electron-withdrawing nature of both the ortho-

and para-

groups.
LogP (Lipophilicity) ~1.3 – 1.6 The

group adds significant lipophilicity (

), balancing the hydrophilic sulfonamide (

).
H-Bond Donors 4 (

aniline +

sulfonamide)
High capacity for receptor binding.
H-Bond Acceptors 6 (O, N, F atoms)Fluorine atoms act as weak acceptors; Sulfonyl oxygens are strong acceptors.

Synthetic Pathways & Manufacturing[9]

The synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide is typically achieved via the nitration-reduction sequence of the commercially available parent compound, 4-(trifluoromethoxy)benzenesulfonamide.

Reaction Scheme

Synthesis Start 4-(Trifluoromethoxy) benzenesulfonamide (CAS 1513-45-7) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter 3-Nitro-4-(trifluoromethoxy) benzenesulfonamide (Intermediate) Step1->Inter Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Product 3-Amino-4-(trifluoromethoxy) benzenesulfonamide (Target) Step2->Product

Caption: Synthetic route via electrophilic aromatic substitution (Nitration) followed by catalytic hydrogenation or chemical reduction.[2]

Detailed Methodology
  • Nitration (Regioselectivity Control):

    • Reagents: Fuming Nitric Acid (

      
      ) and Concentrated Sulfuric Acid (
      
      
      
      ).
    • Mechanism: The sulfonamide group directs meta, while the

      
       group directs ortho/para. Since the para position is blocked by the sulfonamide, both groups cooperatively direct the incoming nitro group to the 3-position .
      
    • Conditions:

      
       to 
      
      
      
      .[3] Careful temperature control is required to avoid di-nitration or hydrolysis of the sulfonamide.
  • Reduction:

    • Method A (Catalytic): Hydrogen gas (

      
      ) over Palladium on Carbon (Pd/C) in Methanol or Ethanol. This is the cleanest method.
      
    • Method B (Chemical): Iron powder (Fe) in Ammonium Chloride (

      
      ) or HCl. Used if halogen substituents (that might be reduced by Pd/C) are present elsewhere on the ring.
      

Reactivity & Derivatization

This molecule is a "chemical chameleon," offering three distinct points of reactivity for medicinal chemistry optimization.

Reactivity Center 3-Amino-4-(trifluoromethoxy) benzenesulfonamide Aniline Aniline Reactivity (C3) - Amide Coupling (R-COCl) - Sandmeyer Reaction (N2+) - Heterocycle Formation Center->Aniline Sulfonamide Sulfonamide Reactivity (C1) - Salt Formation (Na+) - N-Alkylation (requires base) - CA Zinc Binding Center->Sulfonamide OCF3 Trifluoromethoxy Group (C4) - Metabolic Blocker - Lipophilicity Anchor - Non-reactive (Stable) Center->OCF3

Caption: Functional group reactivity map highlighting the three distinct chemical domains.

Key Reactions
  • Amide Coupling (Aniline): Reaction with acid chlorides or carboxylic acids (using HATU/EDC) yields sulfonamide-containing amides . This is the primary route for generating libraries of Carbonic Anhydrase inhibitors.

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt (

    
    ) and subsequently replaced by halides (Cl, Br, I), cyano (CN), or hydroxyl (OH) groups, allowing for scaffold diversification.
    
  • Cyclization: Condensation with aldehydes or ketones can yield quinazolinones or other fused heterocycles, incorporating the sulfonamide into a rigid core.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide moiety (


) is the hallmark pharmacophore for CA inhibition. The nitrogen atom coordinates with the Zinc ion (

) in the enzyme's active site.
  • Role of

    
    :  The trifluoromethoxy group sits in the hydrophobic pocket of the enzyme. Its size and lipophilicity often confer selectivity for specific isoforms (e.g., CA IX over CA II), which is critical for targeting hypoxic tumor cells without causing systemic side effects.
    
Bioisosterism & DMPK
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the para-position, significantly extending the half-life (
    
    
    
    ) of the drug compared to a methoxy (
    
    
    ) analog.
  • Membrane Permeability: The high lipophilicity of the

    
     group improves passive diffusion across the blood-brain barrier (BBB), making this scaffold useful for CNS indications (e.g., anticonvulsants similar to Zonisamide).
    

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

  • Sensitization: As with all sulfonamides, there is a risk of hypersensitivity (sulfa allergy). Handle with strict containment.

  • Storage: Store at Room Temperature (RT) in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 3(9), 1322-1328. (Discusses the "Fluorine Effect" and properties).
  • Patent EP4288412A1 . (2023). Modulators of protein phosphatase 2a (pp2a) and methods using same. (Cites the use of 3-nitro-4-(trifluoromethoxy)benzenesulfonamide as a key intermediate). Link

  • PubChem Compound Summary . 4-(Trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7).[1] National Center for Biotechnology Information. Link

Sources

Molecular structure and weight of 3-Amino-4-trifluoromethoxy-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-(trifluoromethoxy)benzenesulfonamide is a highly specialized fluorinated intermediate critical to the development of small-molecule therapeutics, particularly in the fields of oncology and enzyme inhibition. Characterized by the juxtaposition of a lipophilic trifluoromethoxy (-OCF


) group and a polar sulfonamide moiety, this scaffold exhibits unique physicochemical properties that optimize bioavailability and target binding affinity.

This technical guide provides a rigorous analysis of its molecular architecture, validated synthesis pathways, and application as a pharmacophore in the design of Carbonic Anhydrase (CA) inhibitors and Protein Phosphatase 2A (PP2A) modulators.

Part 1: Molecular Architecture & Physicochemical Profile

The efficacy of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide stems from its specific substitution pattern. The molecule balances the electron-withdrawing nature of the sulfonamide and trifluoromethoxy groups with the electron-donating potential of the amine, creating a distinct electrostatic landscape.

Structural Specifications
  • Systematic Name: 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
    
    
    S
  • Core Scaffold: Benzene ring substituted at positions 1, 3, and 4.

  • Key Functional Groups:

    • C1 - Sulfonamide (-SO

      
      NH
      
      
      
      ):
      Acts as a primary hydrogen bond donor/acceptor; critical for "zinc-binding" in metalloenzymes like Carbonic Anhydrase.
    • C3 - Amino (-NH

      
      ):  Provides a handle for further derivatization (e.g., amide coupling, reductive amination) and influences pKa.
      
    • C4 - Trifluoromethoxy (-OCF

      
      ):  A "super-halogen" group that enhances metabolic stability (blocking para-oxidation) and increases lipophilicity (
      
      
      
      logP
      
      
      +1.04 vs H) without significant steric penalty.
Quantitative Physicochemical Data
PropertyValueTechnical Context
Molecular Weight 256.20 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
Exact Mass 256.0129Essential for High-Resolution Mass Spectrometry (HRMS) identification.
Predicted LogP ~1.3 - 1.6Indicates moderate lipophilicity; suitable for oral bioavailability.
Topological Polar Surface Area (TPSA) ~82 Ų<140 Ų threshold suggests good membrane permeability.
H-Bond Donors 2 (Sulfonamide NH

, Amine NH

)
High capacity for active site interaction.
H-Bond Acceptors 3 (Sulfonyl O, Ether O)Facilitates water-mediated bridging in protein pockets.

Part 2: Synthetic Pathways & Structural Integrity

The synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide relies on the directed functionalization of the commercially available 4-(trifluoromethoxy)benzenesulfonamide. The workflow exploits the cooperative directing effects of the substituents to ensure regioselectivity.

Retrosynthetic Logic

The target molecule is accessed via a Nitration-Reduction sequence.

  • Starting Material: 4-(trifluoromethoxy)benzenesulfonamide (CAS: 1513-45-7).

  • Regiochemistry: The sulfonamide group (at C1) is a meta-director. The trifluoromethoxy group (at C4) is an ortho-director. Both groups cooperatively direct the incoming electrophile (NO

    
    ) to the C3 position, ensuring high regiochemical purity.
    
Validated Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques and safety precautions for handling strong acids.

Step 1: Regioselective Nitration

  • Reagents: Fuming Nitric Acid (HNO

    
    ), Sulfuric Acid (H
    
    
    
    SO
    
    
    ).
  • Procedure: Dissolve 4-(trifluoromethoxy)benzenesulfonamide in H

    
    SO
    
    
    
    at 0°C. Dropwise addition of HNO
    
    
    prevents thermal runaway.
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Intermediate: 3-Nitro-4-(trifluoromethoxy)benzenesulfonamide.[1]

Step 2: Chemoselective Reduction

  • Reagents: Hydrogen gas (H

    
    ), Palladium on Carbon (Pd/C) OR Iron powder (Fe) / Ammonium Chloride (NH
    
    
    
    Cl).
  • Procedure: Catalytic hydrogenation is preferred for cleanliness. The nitro group is reduced to the amine without defluorinating the -OCF

    
     group (which is stable under standard hydrogenation conditions).
    
  • Product: 3-Amino-4-(trifluoromethoxy)benzenesulfonamide.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-(Trifluoromethoxy) benzenesulfonamide (CAS: 1513-45-7) Reagent1 Reagents: HNO3 / H2SO4 (Nitration) Start->Reagent1 Inter Intermediate: 3-Nitro-4-(trifluoromethoxy) benzenesulfonamide Reagent1->Inter Electrophilic Aromatic Substitution (C3) Reagent2 Reagents: H2, Pd/C (Reduction) Inter->Reagent2 Final Target: 3-Amino-4-(trifluoromethoxy) benzenesulfonamide Reagent2->Final Chemoselective Reduction

Caption: Figure 1. Regioselective synthesis pathway exploiting cooperative directing effects to install the amino group at the C3 position.

Part 3: Analytical Characterization Protocols

To ensure the structural integrity required for pharmaceutical applications, the compound must be validated using orthogonal analytical methods.

Nuclear Magnetic Resonance (NMR) Profiling
  • Solvent: DMSO-d

    
     (Preferred due to sulfonamide solubility).
    
  • 
    H NMR Expected Signals: 
    
    • 
       ~7.4 - 7.6 ppm (m, 3H, Aromatic protons). The coupling pattern will reflect the 1,3,4-substitution (d, dd, d).
      
    • 
       ~7.2 ppm (s, 2H, -SO
      
      
      
      NH
      
      
      , exchangeable with D
      
      
      O).
    • 
       ~5.5 ppm (s, 2H, -NH
      
      
      
      , broad singlet).
  • 
    F NMR: 
    
    • Single peak at

      
       ~-58 ppm (characteristic of Ar-OCF
      
      
      
      ). This is a critical purity check; splitting or extra peaks indicate defluorination or impurities.
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.

  • Target Ion (ESI+): [M+H]

    
     = 257.02 m/z.
    
  • Target Ion (ESI-): [M-H]

    
     = 255.01 m/z (Sulfonamide proton is acidic, pKa ~10).
    

Part 4: Structural Implications in Medicinal Chemistry

This molecule is not merely an intermediate; it is a "privileged scaffold" in drug discovery.

Carbonic Anhydrase Inhibition (CAIs)

The sulfonamide group (-SO


NH

) is the classic "zinc-binding group" (ZBG) for Carbonic Anhydrase enzymes.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn

    
     ion in the enzyme's active site.
    
  • Role of OCF

    
    :  The hydrophobic 4-trifluoromethoxy tail interacts with the hydrophobic wall of the enzyme pocket (Val121, Leu198), significantly enhancing potency and selectivity for specific isoforms (e.g., tumor-associated CA IX/XII) over ubiquitous cytosolic isoforms (CA I/II) [1, 2].
    
PP2A Modulation

Recent patent literature identifies derivatives of 3-nitro/amino-4-trifluoromethoxy benzenesulfonamides as modulators of Protein Phosphatase 2A (PP2A).

  • Therapeutic Relevance: PP2A is a tumor suppressor. Compounds stabilizing its active conformation can induce apoptosis in cancer cells. The 3-amino group allows for the attachment of specific linkers (e.g., to dimethylamino-propyl chains) that engage regulatory subunits of the phosphatase complex [3].

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 3-Amino-4-(OCF3) Benzenesulfonamide Sulfonamide Sulfonamide (C1) Zn2+ Binding Polar Anchor Center->Sulfonamide Amine Amine (C3) Linker Attachment H-Bond Donor Center->Amine OCF3 Trifluoromethoxy (C4) Metabolic Shield Lipophilic Contact Center->OCF3

Caption: Figure 2. Pharmacophore dissection highlighting the functional role of each substituent in ligand-protein interactions.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases. International Journal of Molecular Sciences. 2025. [2][3]

  • 4-(Trifluoromethoxy)benzenesulfonamide (Precursor Data). PubChem Compound Summary.

  • Modulators of Protein Phosphatase 2A (PP2A) and Methods Using Same. European Patent Office (EP4288412A1). 2023.

Sources

A Prospective Analysis of 3-Amino-4-trifluoromethoxy-benzenesulfonamide: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a New Frontier in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the prospective analysis of 3-Amino-4-trifluoromethoxy-benzenesulfonamide , a compound not readily cataloged with a specific CAS number or commercial suppliers at the time of this writing. Its novelty, however, is precisely what makes it a compelling subject for researchers. By combining the well-established benzenesulfonamide core, a cornerstone of many successful drugs, with the unique properties of a trifluoromethoxy group, this scaffold presents a promising, unexplored territory.

This guide will provide a comprehensive overview of the inferred physicochemical properties, a proposed synthetic pathway, and a discussion of the potential therapeutic applications of 3-Amino-4-trifluoromethoxy-benzenesulfonamide. Our analysis is grounded in the established knowledge of its structural analogs, offering a scientifically rigorous projection of its potential as a valuable building block in medicinal chemistry.

Physicochemical Properties: A Comparative Analysis of Structural Analogs

To predict the characteristics of 3-Amino-4-trifluoromethoxy-benzenesulfonamide, we can draw valuable insights from its close structural relatives. The trifluoromethoxy (-OCF3) group is a fascinating bioisostere of the methoxy (-OCH3) group, offering a similar size but with dramatically different electronic properties. The strong electron-withdrawing nature of the -OCF3 group can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
3-Amino-4-trifluoromethoxy-benzenesulfonamide (Proposed) Not AvailableC₇H₇F₃N₂O₃S272.20Target compound with a trifluoromethoxy group for enhanced metabolic stability and lipophilicity.
3-Amino-4-methoxy-benzenesulfonamide6973-08-6C₇H₁₀N₂O₃S202.23[1]Methoxy analog, provides a baseline for understanding the impact of the 4-position substituent.
4-(Trifluoromethoxy)benzenesulfonamide1513-45-7C₇H₆F₃NO₃S241.18[2][3]Demonstrates the properties of the trifluoromethoxy group on the benzenesulfonamide core without the 3-amino group.
3-Amino-4-hydroxy-benzenesulfonamideNot AvailableC₆H₈N₂O₃S188.20Hydroxy analog, known for its role in synthesizing derivatives with applications as carbonic anhydrase inhibitors.[4][5][6][7]

The introduction of the trifluoromethoxy group is anticipated to increase the lipophilicity and metabolic stability of the parent molecule compared to its methoxy and hydroxy analogs. This is a common strategy in drug design to improve a compound's pharmacokinetic profile.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Amino-4-trifluoromethoxy-benzenesulfonamide can be devised based on established methodologies for the synthesis of substituted benzenesulfonamides. The following multi-step synthesis is proposed:

Step-by-Step Experimental Protocol:
  • Nitration of 4-(trifluoromethoxy)aniline: 4-(trifluoromethoxy)aniline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group at the 3-position, yielding 3-nitro-4-(trifluoromethoxy)aniline.

  • Diazotization and Sandmeyer Reaction: The resulting 3-nitro-4-(trifluoromethoxy)aniline is then subjected to a diazotization reaction using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) catalyst (Sandmeyer reaction) to yield 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride.

  • Sulfonamide Formation: The 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride is reacted with ammonia or an ammonia equivalent to form 3-nitro-4-(trifluoromethoxy)benzenesulfonamide.

  • Reduction of the Nitro Group: Finally, the nitro group of 3-nitro-4-(trifluoromethoxy)benzenesulfonamide is reduced to an amino group using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the target compound, 3-Amino-4-trifluoromethoxy-benzenesulfonamide.

Synthetic Pathway for 3-Amino-4-trifluoromethoxy-benzenesulfonamide A 4-(trifluoromethoxy)aniline B 3-nitro-4-(trifluoromethoxy)aniline A->B HNO₃, H₂SO₄ C 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride B->C 1. NaNO₂, HCl 2. SO₂, CuCl D 3-nitro-4-(trifluoromethoxy)benzenesulfonamide C->D NH₃ E 3-Amino-4-trifluoromethoxy-benzenesulfonamide D->E Reduction (e.g., SnCl₂)

Caption: Proposed synthetic pathway for 3-Amino-4-trifluoromethoxy-benzenesulfonamide.

Potential Biological Activity and Therapeutic Applications

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as the basis for sulfonamide antibiotics and a wide range of carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[8] The 3-amino-4-hydroxy-benzenesulfonamide scaffold is a known starting point for the synthesis of potent carbonic anhydrase inhibitors.[4][5][6][7] It is highly probable that 3-Amino-4-trifluoromethoxy-benzenesulfonamide would also exhibit inhibitory activity against various carbonic anhydrase isoforms. The trifluoromethoxy group could modulate the binding affinity and selectivity profile compared to its hydroxy and methoxy counterparts.

Other Potential Applications

The introduction of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability and cell permeability.[9] The trifluoromethoxy group in the target compound could therefore lead to improved pharmacokinetic properties, making it an attractive scaffold for developing drugs targeting a range of biological targets beyond carbonic anhydrases. The amino group at the 3-position also provides a convenient handle for further chemical modification and the exploration of structure-activity relationships.

Supplier Availability for Starting Materials and Analogs

Compound NamePotential Suppliers
4-(Trifluoromethoxy)anilineSigma-Aldrich, Alfa Aesar, TCI
3-Amino-4-methoxy-benzenesulfonamideAvailable from various research chemical suppliers.
4-(Trifluoromethoxy)benzenesulfonamideChem-Impex[2], J&K Scientific[10]
3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamideSigma-Aldrich, Santa Cruz Biotechnology[11]
4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamideAmerigo Scientific[12]

Disclaimer: Supplier availability is subject to change. Please verify with the respective suppliers for current stock and pricing.

Conclusion

3-Amino-4-trifluoromethoxy-benzenesulfonamide represents a novel and promising scaffold for the development of new therapeutic agents. While not currently a cataloged chemical, this guide provides a comprehensive prospective analysis based on the well-understood properties of its structural analogs. The unique combination of the benzenesulfonamide core with a trifluoromethoxy group suggests the potential for potent biological activity, particularly as carbonic anhydrase inhibitors, coupled with favorable pharmacokinetic properties. The proposed synthetic pathway offers a clear roadmap for its preparation, opening the door for its inclusion in drug discovery programs. For researchers at the forefront of medicinal chemistry, the exploration of such novel chemical spaces is essential for the continued advancement of pharmacotherapy.

References

  • Chirapu, P. R., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Amerigo Scientific. 4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. [Link]

  • PubChem. 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide. [Link]

  • PubChem. 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. [Link]

  • PubChem. 4-(Trifluoromethoxy)benzenesulfonamide. [Link]

  • ResearchGate. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • U.S. Environmental Protection Agency. Benzenesulfonamide, 3-amino-4-methoxy-. [Link]

  • Han, J., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

Sources

Technical Safety & Handling Guide: 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The Criticality of Fluorinated Sulfonamides

In modern drug discovery, 3-Amino-4-(trifluoromethoxy)benzenesulfonamide represents a high-value "privileged scaffold." It combines the carbonic anhydrase inhibitory potential of the primary sulfonamide with the lipophilic, metabolic stability of the trifluoromethoxy group (–OCF₃).

However, this duality presents specific safety challenges. The sulfonamide moiety carries a high risk of immunologic sensitization (Stevens-Johnson type reactions in hypersensitive individuals), while the aniline substructure (3-amino) introduces risks of methemoglobinemia and acute toxicity. This guide synthesizes data from close structural analogs to establish a rigorous safety protocol for researchers.

Chemical Identification
ParameterDetail
Chemical Name 3-Amino-4-(trifluoromethoxy)benzenesulfonamide
Common Synonyms 3-Amino-4-trifluoromethoxy-benzene-1-sulfonamide; m-Amino-p-trifluoromethoxy-phenylsulfonamide
Molecular Formula C₇H₇F₃N₂O₃S
Molecular Weight 256.20 g/mol
CAS Number Not widely indexed; Treat as Novel Chemical Entity (NCE)
Structural Analogs 4-(Trifluoromethoxy)benzenesulfonamide (CAS 1513-45-7); 3-Amino-4-hydroxybenzenesulfonamide (CAS 98-32-8)
SMILES NS(=O)(=O)C1=CC(N)=C(OC(F)(F)F)C=C1

Part 2: Hazard Identification (GHS Classification)[4]

Scientific Rationale: As a specific toxicological study for this exact isomer is likely unavailable in public registries, we apply the Precautionary Principle . We derive the hazard profile from the benzenesulfonamide core (irritant/sensitizer) and the fluoro-aniline functionality (acute tox/absorption).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[1]
Skin Sensitization Cat 1H317 May cause an allergic skin reaction.
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Part 3: Strategic Handling & Storage Protocols

The "Fluorine Effect" on Handling

The –OCF₃ group significantly increases lipophilicity compared to non-fluorinated analogs. This implies:

  • Enhanced Dermal Absorption: The compound can penetrate skin barriers more effectively than simple sulfonamides. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Metabolic Stability: If absorbed, the compound is resistant to oxidative metabolism, potentially prolonging systemic exposure.

Stability & Storage Workflow

The 3-amino group is susceptible to oxidation (browning) upon exposure to light and air. The sulfonamide group is generally stable but hygroscopic.

StorageProtocol Start Receipt of Material Check Visual Inspection (White to Off-White Powder) Start->Check Oxidation Is it Brown/Discolored? Check->Oxidation Purify Recrystallize (EtOH/Water) or Column Chromatography Oxidation->Purify Yes (Oxidized) Store Storage Condition: -20°C, Desiccated, Dark Oxidation->Store No (Pristine) Purify->Store Use Equilibrate to RT before opening (avoid condensation) Store->Use

Figure 1: Decision tree for material receipt, quality check, and storage to prevent amino-oxidation.

Part 4: Emergency Response & Waste Management

Firefighting Measures (The HF Risk)

Unlike standard organic fires, fluorinated compounds release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx) upon thermal decomposition.

  • Do NOT use a water jet (may spread HF).

  • Use: Dry chemical, CO₂, or alcohol-resistant foam.[1]

  • PPE: Firefighters must wear full protective gear including Self-Contained Breathing Apparatus (SCBA) . The presence of HF necessitates immediate calcium gluconate gel availability for skin exposure.

Spill Cleanup Protocol
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear Tyvek suit, double nitrile gloves, and P100 respirator.

  • Neutralize: Do not use strong acids. Use a damp absorbent pad.

  • Decontaminate: Clean surface with a mild detergent (avoid bleach, which may react with amines).

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Critical Warning: Do not mix with strong oxidizers or acids in the waste stream.

  • Incineration: Must be performed at a facility equipped with a scrubber for HF and SOx removal.

Part 5: Analytical Validation & Experimental Use

Solubility Profile
  • Water: Low (< 1 mg/mL).

  • DMSO: High (> 50 mg/mL).

  • Methanol/Ethanol: Moderate.

  • Protocol: Prepare stock solutions in DMSO for biological assays. For chemical synthesis, THF or DMF are preferred solvents.

LC-MS Identification Workflow

The presence of the amino group and sulfonamide allows for ionization in both positive and negative modes, though positive mode is often preferred for the aniline.

LCMS_Workflow Sample Sample Prep (1 mg/mL in MeOH) Column Column Selection C18 (Reverse Phase) Sample->Column Mobile Mobile Phase A: H2O + 0.1% Formic Acid B: MeCN + 0.1% Formic Acid Column->Mobile Gradient Ionization ESI Source Positive Mode (M+H)+ Mobile->Ionization Detection Expect Mass: 257.2 m/z (M+H) Ionization->Detection

Figure 2: Recommended LC-MS method for validating compound identity.

Synthetic Reactivity
  • Nucleophile: The 3-amino group is the primary nucleophile. It can participate in Sandmeyer reactions, amide couplings, or reductive aminations.

  • Electrophile: The sulfonamide nitrogen is poor but can be alkylated under strong basic conditions.

  • Incompatibility: Avoid acid chlorides without base scavengers (will react with aniline). Avoid strong oxidizers (will degrade aniline).

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2777211, 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Sulfonamides and Skin Sensitization. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide scaffold utility).

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for Rational Drug Development

In the landscape of modern medicinal chemistry, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of "developability." It is with this understanding that we present this in-depth technical guide on the solubility profile of 3-Amino-4-trifluoromethoxy-benzenesulfonamide. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just data and protocols, but a foundational understanding of the principles governing solubility and its profound implications in the pharmaceutical sciences.

The strategic inclusion of the trifluoromethoxy (-OCF3) group in drug candidates has become a prevalent strategy to enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles.[1][2] The sulfonamide moiety, a classic pharmacophore, is a staple in a wide array of therapeutics.[3] The combination of these features in 3-Amino-4-trifluoromethoxy-benzenesulfonamide makes it a molecule of significant interest. However, a comprehensive understanding of its behavior in various solvent systems is paramount to unlocking its full therapeutic potential. This guide aims to provide the theoretical underpinnings and practical methodologies to empower researchers in this endeavor.

Molecular Architecture and Physicochemical Landscape

A molecule's solubility is intrinsically linked to its structural and electronic properties. A thorough analysis of 3-Amino-4-trifluoromethoxy-benzenesulfonamide's structure provides critical insights into its expected behavior in different solvent environments.

Key Structural Features:

  • Aromatic Ring: The benzene ring forms the core scaffold, contributing to the molecule's overall lipophilicity.

  • Sulfonamide Group (-SO₂NH₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms). This imparts a degree of hydrophilicity and is a key driver of interactions with polar solvents.

  • Amino Group (-NH₂): Positioned on the aromatic ring, the amino group is also a hydrogen bond donor and can influence the molecule's basicity.

  • Trifluoromethoxy Group (-OCF₃): This substituent is highly lipophilic and electron-withdrawing.[1] The trifluoromethoxy group is known to enhance the solubility of molecules in organic solvents and biological membranes.[1][4] It is also remarkably stable against metabolic degradation.[1]

While specific experimental data for 3-Amino-4-trifluoromethoxy-benzenesulfonamide is not extensively published, we can infer its properties from closely related structures. For instance, the analogous compound 4-(Trifluoromethoxy)benzenesulfonamide has a reported melting point of 147-151 °C.[5] A high melting point often correlates with lower solubility due to the greater energy required to overcome the crystal lattice forces.

Table 1: Predicted Physicochemical Properties of 3-Amino-4-trifluoromethoxy-benzenesulfonamide

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~258.19 g/mol Moderate molecular weight, generally favorable for solubility.
Hydrogen Bond Donors 3 (from -NH₂ and -SO₂NH₂)Potential for strong interactions with protic and polar aprotic solvents.
Hydrogen Bond Acceptors 4 (from -O-CF₃, -SO₂)Enhances interactions with a wide range of polar solvents.
LogP (Octanol-Water Partition Coefficient) Moderately LipophilicThe trifluoromethoxy group increases lipophilicity, suggesting solubility in non-polar to moderately polar organic solvents. The polar amino and sulfonamide groups will counterbalance this to some extent.
Polar Surface Area (PSA) HighThe sulfonamide and amino groups contribute significantly to the PSA, indicating that strong solute-solvent interactions will be necessary to achieve high solubility.

The Thermodynamic Underpinnings of Solubility

Solubility is an equilibrium phenomenon, governed by the thermodynamics of the dissolution process.[6] The principle of "like dissolves like" serves as a useful heuristic, but a deeper understanding requires consideration of the intermolecular forces at play.[7][8]

The dissolution of a solid solute in a liquid solvent can be conceptualized as a three-step process:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the crystal lattice energy of the solid.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two steps.

The solubility of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in a given organic solvent will depend on the interplay of:

  • Van der Waals forces: Present in all systems, these are the primary interactions in non-polar solvents.

  • Dipole-dipole interactions: The polar sulfonamide group will interact favorably with polar solvents.

  • Hydrogen bonding: The ability of the amino and sulfonamide groups to donate and accept hydrogen bonds will be a dominant factor in its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).

The trifluoromethoxy group, while contributing to lipophilicity, has a weaker hydrogen bonding capacity compared to a methoxy group. Its primary role will be to enhance solubility in less polar organic solvents.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This technique ensures that the system has reached a true thermodynamic equilibrium, providing a reliable measure of a compound's intrinsic solubility in a given solvent at a specific temperature.

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period, allowing the dissolution process to reach equilibrium. At this point, the solution is saturated with the solute, and any further addition of the solid will not increase the concentration of the dissolved solute. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 3-Amino-4-trifluoromethoxy-benzenesulfonamide (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

  • Glass vials with screw caps and PTFE septa

  • Thermostatic shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Add an excess amount of 3-Amino-4-trifluoromethoxy-benzenesulfonamide to several glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be 10-20 mg of the compound.

    • Accurately add a known volume (e.g., 2-5 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation, which would lead to erroneous results.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[9][11] It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

    • Immediately filter the sample through a syringe filter into a clean vial. This step removes any suspended solid particles that could artificially inflate the measured concentration. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of 3-Amino-4-trifluoromethoxy-benzenesulfonamide of known concentrations.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.

    • Solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask method for determining equilibrium solubility.

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72 hours) prep3->equil sep1 Settle excess solid equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtered sample sep3->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 Drug_Development_Pipeline Solubility Solubility Profile Discovery Discovery & SAR Solubility->Discovery Assay Reliability ProcessChem Process Chemistry & Crystallization Solubility->ProcessChem Solvent Selection Formulation Formulation Development Solubility->Formulation Dosage Form Design Preclinical Preclinical Studies (ADME/Tox) Solubility->Preclinical Bioavailability

Caption: The Central Role of Solubility in the Drug Development Pipeline.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in a wide range of organic solvents is yet to be established, this guide provides the essential theoretical framework and practical methodologies for its determination and interpretation. The structural features of the molecule suggest a complex solubility profile, with the potential for dissolution in both polar and, to a lesser extent, non-polar organic solvents. A systematic experimental investigation using the shake-flask method is strongly recommended to generate the precise data required for informed decision-making in process chemistry, formulation, and overall drug development. The principles and protocols outlined herein offer a robust roadmap for researchers to navigate the critical path of characterizing this promising molecule.

References

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

  • Krieger, J. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Jyothi, K., & Gangadhar, S. (2020). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 65(1), 134–146. Retrieved from [Link]

  • Jouyban, A. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

  • Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4039–4051. Retrieved from [Link]

  • Perlovich, G. L., & Volkova, T. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Singh, D., & Kumar, S. (2022). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]

  • Alshehri, S., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(7), 4622–4632. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3326. Retrieved from [Link]

  • Tran, E., & Liu, D. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, L., et al. (2022). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Molecules, 27(15), 4983. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]

  • Mora, J. R., et al. (2005). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. Retrieved from [Link]

  • Leroux, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ResearchGate. Retrieved from [Link]

  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(Trifluoromethoxy)benzenesulfonamide, 98%. Retrieved from [Link]

Sources

Pharmacophore Properties of Trifluoromethoxy Sulfonamide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery
Executive Summary

The integration of the trifluoromethoxy group (


)  into sulfonamide scaffolds represents a high-value strategy in modern medicinal chemistry. This guide analyzes the trifluoromethoxy sulfonamide  motif—a privileged substructure that synergizes the "super-halogen" lipophilicity and metabolic resistance of the 

group with the polar, target-engaging capabilities of the sulfonamide (

).

For the drug developer, this building block offers a unique solution to the "solubility-permeability" paradox : the sulfonamide provides the necessary polarity for enzyme active site binding (e.g., Zinc coordination), while the


 moiety modulates physicochemical properties to enhance membrane permeability and metabolic stability without the steric penalty often associated with alkyl chains.
Part 1: The Physicochemical Triad

To rationally apply trifluoromethoxy sulfonamide building blocks, one must understand the three core pillars governing their behavior: Electronic Modulation , Lipophilicity , and Conformational Orthogonality .

1.1 Electronic and Lipophilic Profiling

The


 group is often mischaracterized as merely a "heavy methoxy" or a "variant of trifluoromethyl." In reality, it occupies a distinct chemical space. It is strongly electron-withdrawing (unlike 

) but significantly more lipophilic than

.[1]

Table 1: Comparative Physicochemical Parameters of Arenes Substituents

SubstituentHammett

(Electronic)
Hansch

(Lipophilicity)
Metabolic StabilityPrimary Effect on Sulfonamide (

)

0.000.00LowBaseline (

)

-0.17+0.56Low (Benzylic oxid.)Increases

(Weaker acid)

-0.27-0.02Low (Demethylation)Increases


+0.54+0.88HighDecreases

(Stronger acid)

+0.35 +1.04 High Decreases

(Moderate)
  • Electronic Effect: The

    
     group lowers the 
    
    
    
    of the sulfonamide
    
    
    via inductive electron withdrawal, enhancing its ability to serve as a hydrogen bond donor or coordinate with metal centers (e.g.,
    
    
    in Carbonic Anhydrases).
  • Lipophilicity: With a Hansch

    
     value of +1.04, 
    
    
    
    is one of the most lipophilic substituents available that does not introduce significant steric bulk.[2] This allows the molecule to traverse lipid bilayers effectively despite the polarity of the sulfonamide headgroup.
1.2 Conformational Orthogonality (The Anomeric Effect)

Unlike the methoxy group (


), which tends to lie coplanar with the aromatic ring to maximize resonance, the 

group adopts a conformation orthogonal (perpendicular) to the aryl ring.
  • Mechanism: This is driven by the hyperconjugative

    
     interaction and the steric/electronic repulsion between the lone pairs of the oxygen and the electron-rich fluorine atoms.
    
  • Drug Design Implication: This twist creates a distinct 3D shape vector, allowing the molecule to fill hydrophobic pockets that flat aromatic systems cannot access.

Part 2: Visualization of Pharmacophore Logic

The following diagram illustrates the decision matrix for selecting a trifluoromethoxy sulfonamide over traditional analogs.

PharmacophoreLogic Start Lead Optimization Objective Problem1 High Metabolic Clearance? Start->Problem1 Problem2 Poor Membrane Permeability? Start->Problem2 Problem3 Lack of Potency (Steric Fit)? Start->Problem3 Solution_CF3 Use -CF3 (High Stability, Planar) Problem1->Solution_CF3 Blocks Metabolism Solution_OCF3 Use -OCF3 (Orthogonal Shape + Max Lipophilicity) Problem1->Solution_OCF3 Blocks Metabolism Problem2->Solution_OCF3 Highest Lipophilicity (Hansch +1.04) Problem3->Solution_OCF3 Orthogonal Twist (Fills 3D Pockets) Result Trifluoromethoxy Sulfonamide (Balanced pKa, High LogP, 3D Fit) Solution_CF3->Result Alternative Solution_OCF3->Result

Figure 1: Decision logic for incorporating the


 moiety. Note the unique advantage of 

in solving permeability and steric fit issues simultaneously.
Part 3: Synthetic Accessibility & Protocols

Synthesis of trifluoromethoxy sulfonamides typically proceeds via the functionalization of the parent trifluoromethoxybenzene. The


 group is robust and survives harsh electrophilic aromatic substitution conditions.
3.1 Core Workflow: Chlorosulfonation

The most reliable route to 4-(trifluoromethoxy)benzenesulfonamide is the direct chlorosulfonation of (trifluoromethoxy)benzene followed by amination.

Step-by-Step Protocol: Synthesis of 4-(Trifluoromethoxy)benzenesulfonamide

Reagents:

  • (Trifluoromethoxy)benzene (1.0 eq)

  • Chlorosulfonic acid (

    
    ) (Excess, ~5.0 eq)
    
  • Thionyl chloride (

    
    ) (Optional, for driving conversion)
    
  • Ammonium hydroxide (

    
    ) (Excess)
    

Methodology:

  • Chlorosulfonation (Electrophilic Aromatic Substitution):

    • Cool chlorosulfonic acid (25 mL) to 0°C in a round-bottom flask equipped with a drying tube (gas evolution occurs).

    • Add (trifluoromethoxy)benzene (5.0 g, 30.8 mmol) dropwise over 20 minutes. The reaction is exothermic; control the rate to maintain temperature <5°C.

    • Note: The

      
       group is para-directing but deactivating. The reaction requires excess acid and potentially mild heating (room temperature to 50°C) if conversion is slow.
      
    • Stir at room temperature for 3 hours. Monitor by TLC (hexanes/EtOAc).

    • Quench: Pour the reaction mixture very slowly onto crushed ice (200 g). The sulfonyl chloride will precipitate as an oil or solid. Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry the organic layer over anhydrous

      
       and concentrate in vacuo to yield crude 4-(trifluoromethoxy)benzenesulfonyl chloride.
      
  • Amination:

    • Dissolve the crude sulfonyl chloride in THF (20 mL).

    • Cool to 0°C. Add concentrated aqueous ammonium hydroxide (10 mL) dropwise.

    • Stir for 1 hour at room temperature.

    • Remove THF under reduced pressure. Acidify the aqueous residue to pH ~2 with 1N HCl to ensure the sulfonamide precipitates (and to remove excess amine).

    • Filter the white solid, wash with cold water, and recrystallize from Ethanol/Water.

Yield Expectation: 75–85% overall yield. Characterization:


 NMR will show the characteristic sulfonamide singlet (

) around

7.3–7.5 ppm (exchangeable with

) and the AA'BB' aromatic system.

NMR will show a singlet around

-58 ppm.
Part 4: Case Studies in Drug Development
4.1 Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are the primary class of CA inhibitors. The zinc ion in the CA active site coordinates with the sulfonamide nitrogen.

  • The Challenge: Selectivity between isoforms (e.g., cytosolic hCA I/II vs. tumor-associated hCA IX/XII).[3]

  • The

    
     Solution:  The hydrophobic pocket of hCA IX accommodates the bulky, lipophilic 
    
    
    
    tail better than smaller isoforms.
  • Data: 4-(Trifluoromethoxy)benzenesulfonamide derivatives have shown

    
     values in the low nanomolar range for hCA IX, with improved selectivity ratios compared to simple halogenated analogs.
    
4.2 Voltage-Gated Sodium Channels (Riluzole Analogs)

While Riluzole (benzothiazole) is the classic example, sulfonamide analogs bearing the


 group have been explored for anticonvulsant activity. The 

group prevents oxidative metabolism at the para-position (a common metabolic soft spot), significantly extending the half-life (

) of the drug candidate.
References
  • Physicochemical Properties of the Trifluoromethoxy Group

    • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent[2][4][5]

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Lipophilicity and Fluorine in Medicinal Chemistry

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry[2][4][6][7][8][9]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Synthesis and Applic

    • Title: Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase[10]

    • Source: Organic & Biomolecular Chemistry (PubMed)
    • URL:[Link]

  • Commercial Availability and Safety D

    • Title: 4-(Trifluoromethoxy)benzenesulfonamide Product Data[11]

    • Source: Chem-Impex Intern

Sources

Metabolic Stability of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, 3-Amino-4-trifluoromethoxy-benzenesulfonamide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, most notably Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) .

However, the true value of this scaffold lies not just in its binding affinity, but in its metabolic robustness . The incorporation of the trifluoromethoxy (-OCF


)  group serves as a deliberate metabolic block, preventing the rapid O-dealkylation typical of its methoxy (-OMe) analogues. This guide details the metabolic stability profile of this scaffold, the mechanistic rationale for its use, and the experimental protocols required to validate its stability in a drug discovery pipeline.

Structural Rationale & Physicochemical Properties[2][3][4]

To understand the metabolic behavior of this molecule, we must first analyze its electronic and physicochemical environment.

The Trifluoromethoxy Effect (-OCF )

The -OCF


 group is a bioisostere of the methoxy (-OMe) and chloro (-Cl) groups, but with distinct advantages:
  • Metabolic Blockade: Unlike -OMe, which is prone to rapid CYP450-mediated O-demethylation, the C-F bond energy (~116 kcal/mol) renders the -OCF

    
     group chemically inert to oxidative metabolism.
    
  • Lipophilicity Modulation: The -OCF

    
     group significantly increases lipophilicity (
    
    
    
    vs. H), enhancing membrane permeability.
  • Electronic Sigma-Hole: The strong electron-withdrawing nature (

    
    ) deactivates the benzene ring towards electrophilic attack, further stabilizing the scaffold against oxidative metabolism.
    
The Sulfonamide and Aniline Moieties
  • Sulfonamide (-SO

    
    NH
    
    
    
    ):
    A classic zinc-binding group (ZBG). While generally stable, it can undergo N-glucuronidation.[1]
  • Aniline (-NH

    
    ):  The primary metabolic liability. It is susceptible to N-acetylation  (via NAT1/NAT2) and N-oxidation  (via CYP2C9/2D6), potentially leading to reactive hydroxylamine intermediates.
    

Metabolic Stability Profiling

Predicted Metabolic Pathways

The metabolic fate of 3-Amino-4-trifluoromethoxy-benzenesulfonamide is dictated by the competition between the robust -OCF


 group and the reactive aniline amine.

Comparative Analysis:

  • Methoxy Analogue: Rapid clearance via O-demethylation (CYP mediated).

  • Trifluoromethoxy Scaffold: O-dealkylation is abolished . Clearance shifts almost entirely to Phase II conjugation (N-acetylation) or slow N-oxidation.

Pathway Visualization

The following diagram illustrates the metabolic "switching" strategy employed by using the -OCF


 scaffold.

MetabolicPathways Parent 3-Amino-4-OCF3- Benzenesulfonamide NAT NAT1 / NAT2 Parent->NAT CYP CYP450 (Oxidation) Parent->CYP CYP_Block CYP450 (Blocked) Parent->CYP_Block N_Acetyl N-Acetyl Metabolite (Phase II - Major) N_Hydroxy N-Hydroxylamine (Phase I - Toxic) O_Dealkyl O-Dealkylated Product (Blocked) NAT->N_Acetyl Acetylation CYP->N_Hydroxy N-Oxidation (Minor) CYP_Block->O_Dealkyl C-F Bond Strength Prevents Reaction

Figure 1: Metabolic fate of the scaffold. Note the blockade of O-dealkylation, shifting clearance to N-acetylation.

Experimental Protocols: Validating Stability

As a Senior Scientist, relying on prediction is insufficient. The following protocols are designed to empirically determine the Intrinsic Clearance (


)  and identify potential reactive metabolites .
In Vitro Microsomal Stability Assay

This assay measures Phase I oxidative stability. Because the -OCF


 group increases lipophilicity, non-specific binding  to microsomes is a critical confounder. This protocol includes a correction step.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl

    
    , 0.4 U/mL G6PDH).
    
  • Test Compound (1 µM final concentration to ensure first-order kinetics).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (pH 7.4) + Test Compound. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN/IS. Vortex.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Critical Calculation (The Scientist's Edge): Standard


 calculation often fails for lipophilic -OCF

compounds. You must calculate the unbound intrinsic clearance (

)
:


Where


 is the fraction unbound in microsomes, determined via equilibrium dialysis.
Assay Workflow Visualization

AssayWorkflow Start Start: Pre-incubation (Microsomes + Compound) Initiate Add NADPH (t=0) Start->Initiate Sampling Sampling Loop (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench with ACN (Precipitate Proteins) Sampling->Quench At each timepoint Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Data Interpretation & Troubleshooting

When analyzing data for 3-Amino-4-trifluoromethoxy-benzenesulfonamide, use the following reference ranges to categorize stability.

ParameterHigh StabilityModerate StabilityLow StabilityInterpretation for this Scaffold

(min)
> 6030 - 60< 30If < 30, suspect Aniline N-oxidation.

(µL/min/mg)
< 1010 - 40> 40High clearance suggests Phase I failure.
% Remaining (60 min) > 80%50 - 80%< 50%Comparison vs. -OMe analogue.

Troubleshooting Low Stability: If the compound shows unexpectedly high clearance:

  • Check Phase II: The microsomal assay only tests Phase I (CYP). If in vivo clearance is high but microsomal clearance is low, the culprit is likely N-acetylation (Phase II).

    • Solution: Run a Hepatocyte Stability Assay (which contains both CYP and NAT enzymes).

  • Check Solubility: The -OCF

    
     group decreases aqueous solubility. Ensure the compound did not precipitate in the buffer (check via UV-VIS).
    

References

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • AxisPharm. (2024). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (2023). Microsomal Stability Assay: Standard Protocol and Service Details. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

Role of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Role of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in Medicinal Chemistry

Executive Summary

3-Amino-4-(trifluoromethoxy)benzenesulfonamide is a high-value pharmacophore scaffold primarily utilized in the development of Carbonic Anhydrase (CA) inhibitors , specifically targeting the tumor-associated isoforms CA IX and CA XII .

Distinct from the classic sulfanilamide core found in first-generation inhibitors (e.g., SLC-0111), this scaffold introduces a trifluoromethoxy (-OCF₃) group at the para position and an amino handle at the meta position relative to the sulfonamide zinc-binding group (ZBG). This structural arrangement offers two critical medicinal chemistry advantages:

  • Enhanced Lipophilicity & Metabolic Stability: The -OCF₃ group acts as a "super-halogen," improving membrane permeability and resistance to metabolic degradation compared to methoxy or hydroxyl isosteres.

  • Vector Reorientation: The meta-amino group allows for "Tail Approach" derivatization that extends into the hydrophilic/hydrophobic sub-pockets of the enzyme active site with a different vector than para-substituted inhibitors, often resulting in superior isoform selectivity.

Structural Rationale & Pharmacophore Analysis

The molecule functions as a "Head Group" in the design of CA inhibitors. Its efficacy is driven by three distinct structural zones:

Structural ComponentChemical FunctionMedicinal Chemistry Impact
Sulfonamide (-SO₂NH₂) Zinc Binding Group (ZBG) Coordinates directly with the Zn²⁺ ion in the CA active site. It is the non-negotiable anchor for activity.
Trifluoromethoxy (-OCF₃) Hydrophobic Anchor A bioisostere of -OCH₃ but with a Hansch

value of +1.04 (vs -0.02 for -OCH₃). It occupies the hydrophobic pocket of the enzyme, improving binding affinity and BBB penetration.
3-Amino Group (-NH₂) Derivatization Handle Provides a nucleophilic site for attaching "tails" (ureas, amides) to reach the enzyme's entrance. Its meta position creates a unique geometry compared to standard para-sulfonamides.
The "Super-Halogen" Effect

The -OCF₃ group is critical. Unlike a simple fluorine atom, the -OCF₃ group adopts a conformation orthogonal to the benzene ring due to anomeric effects. This disrupts planar stacking and can induce favorable conformational twists in the drug-enzyme complex, often enhancing selectivity for the transmembrane isoforms (CA IX/XII) over the cytosolic ones (CA I/II).

Synthetic Routes & Causality

Synthesis of this specific isomer requires careful regiochemical control. Unlike the synthesis of sulfanilamide derivatives (which start from aniline), the 3-amino-4-OCF₃ pattern is best accessed via a Nitro-Reduction route to ensure the correct substitution pattern.

Critical Regiochemistry Note:
  • Incorrect Route: Chlorosulfonation of 2-(trifluoromethoxy)aniline typically directs para to the amino group, yielding 4-amino-3-(trifluoromethoxy)benzenesulfonamide (the wrong isomer).

  • Correct Route: Chlorosulfonation of 1-trifluoromethoxy-2-nitrobenzene directs para to the OCF₃ group (meta to the deactivating NO₂), yielding the correct 3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride intermediate.

Reaction Workflow (DOT Visualization)

Synthesispathway Start 1-Trifluoromethoxy- 2-nitrobenzene Step1 Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Electrophilic Subst. Inter1 3-Nitro-4-(trifluoromethoxy) benzenesulfonyl chloride Step1->Inter1 Step2 Amination (NH4OH / Acetone) Inter1->Step2 Nucleophilic Attack Inter2 3-Nitro-4-(trifluoromethoxy) benzenesulfonamide Step2->Inter2 Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Nitro Reduct. Final 3-Amino-4-(trifluoromethoxy) benzenesulfonamide Step3->Final

Caption: Figure 1. Regioselective synthesis pathway avoiding the formation of the 4-amino-3-OCF3 isomer.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

Safety Warning: Chlorosulfonic acid reacts violently with water. Perform all steps in a fume hood.

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask.

    • Add 1-trifluoromethoxy-2-nitrobenzene (1.0 equiv) dropwise over 30 minutes.

    • Heat the mixture to 120°C for 4 hours. Causality: High temperature is required to overcome the deactivating effect of the nitro and OCF₃ groups.

    • Cool to RT and pour slowly onto crushed ice (Exothermic!). Extract the precipitated sulfonyl chloride with ethyl acetate.

  • Amination:

    • Dissolve the crude sulfonyl chloride in acetone.

    • Add NH₄OH (30% aq, 10 equiv) dropwise at 0°C. Stir for 2 hours.

    • Concentrate and acidify to pH 2. Filter the solid 3-nitro-4-(trifluoromethoxy)benzenesulfonamide .

  • Reduction:

    • Dissolve the nitro-sulfonamide in methanol. Add 10% Pd/C (10 wt%) .

    • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite and concentrate to yield the title compound as an off-white solid.

Protocol B: CA Inhibition Assay (Stopped-Flow Kinetics)

To validate the biological activity of derivatives made from this scaffold, use the CO₂ hydration method.

  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), Na₂SO₄ (20 mM) to maintain ionic strength.

  • Enzyme: Recombinant Human CA IX or CA II.

  • Procedure:

    • Incubate the enzyme with the inhibitor (10 nM – 10 µM) for 15 minutes at room temperature.

    • Mix the enzyme-inhibitor solution with the CO₂-saturated substrate solution in a Stopped-Flow Spectrophotometer .

    • Monitor the absorbance change of phenol red at 557 nm .

  • Calculation:

    • Determine the initial velocity (

      
      ) of the CO₂ hydration reaction.
      
    • Calculate

      
       using a non-linear least squares method (e.g., Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Case Study Application: The "Tail Approach"

This scaffold is most powerful when used to synthesize Ureido-Sulfonamides , mimicking the success of SLC-0111 but with altered topology.

Mechanism of Action: The sulfonamide binds the Zn²⁺ deep in the active site. The 3-amino group, derivatized into a urea, acts as a linker that extends towards the enzyme surface. The "Tail" (R-group) interacts with the selective pockets (hydrophobic or hydrophilic) at the active site entrance.

Workflow for Derivatization:

Derivatization Scaffold 3-Amino-4-OCF3-benzenesulfonamide Reaction Reaction in MeCN RT, 12h Scaffold->Reaction Reagent Isocyanate (R-N=C=O) (e.g., 4-fluorophenyl isocyanate) Reagent->Reaction Product Meta-Ureido Sulfonamide (SLC-0111 Analog) Reaction->Product Nucleophilic Addition

Caption: Figure 2. Synthesis of ureido-sulfonamide inhibitors using the title compound.

Future Outlook

The 3-amino-4-trifluoromethoxy-benzenesulfonamide scaffold is currently underutilized compared to its 4-amino counterparts. However, it represents a frontier in Isoform-Selective Inhibitors .

  • Dual-Tail Inhibitors: The 3-amino group allows for the construction of bicyclic systems (e.g., quinazolines) when reacted with ortho-electrophiles.

  • PROTACs: The amino group serves as an ideal attachment point for linkers in Proteolysis Targeting Chimeras, allowing the degradation of CA IX rather than simple inhibition.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). The tail approach for the design of carbonic anhydrase inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2020).[1] SLC-0111: A first-in-class inhibitor of carbonic anhydrase IX in clinical development. Cancer Research. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 4-(Trifluoromethoxy)benzenesulfonamide derivatives. National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 3-Amino-4-trifluoromethoxy-benzenesulfonamide as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Amino-4-trifluoromethoxy-benzenesulfonamide as a promising scaffold for the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind the selection of this scaffold, provide detailed protocols for its derivatization and subsequent biochemical evaluation, and discuss strategies for optimizing inhibitor potency and selectivity.

Introduction: The Strategic Advantage of the 3-Amino-4-trifluoromethoxy-benzenesulfonamide Scaffold

The selection of a core scaffold is a pivotal decision in a kinase inhibitor drug discovery campaign. The 3-Amino-4-trifluoromethoxy-benzenesulfonamide scaffold offers a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.

  • The Benzenesulfonamide Moiety: The sulfonamide group is a well-established pharmacophore in kinase inhibitor design. It can act as a hydrogen bond donor and acceptor, enabling it to form key interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many kinase inhibitors.

  • The 3-Amino Group as a Synthetic Handle: The primary amino group at the 3-position provides a readily accessible point for chemical modification. This allows for the facile introduction of a wide variety of substituents to explore the chemical space around the scaffold and to build structure-activity relationships (SAR).

  • The 4-Trifluoromethoxy Group for Enhanced Drug-like Properties: The trifluoromethoxy (-OCF3) group is a bioisostere of the more common methoxy (-OCH3) group.[1] However, the -OCF3 group offers several distinct advantages in drug design.[2] It is more lipophilic than a methoxy group, which can improve cell permeability and oral bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative demethylation by cytochrome P450 enzymes.[2] This enhanced metabolic stability can lead to a longer in vivo half-life and a more favorable pharmacokinetic profile.[2]

Workflow for Kinase Inhibitor Development using the 3-Amino-4-trifluoromethoxy-benzenesulfonamide Scaffold

The overall process for developing kinase inhibitors from this scaffold can be visualized as a multi-step workflow, starting from scaffold derivatization and progressing through screening, characterization, and selectivity profiling.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Characterization & Optimization cluster_3 Selectivity Profiling A 3-Amino-4-trifluoromethoxy- benzenesulfonamide Scaffold B Chemical Derivatization (e.g., Amide Coupling) A->B C Focused Inhibitor Library B->C D Primary Kinase Assay (e.g., p38α MAP Kinase) C->D E Hit Identification (Compounds with >50% Inhibition) D->E F IC50 Determination E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H I Kinase Selectivity Panel (e.g., KinomeScan) H->I J Identification of Off-Target Effects I->J G cluster_0 SAR Analysis Scaffold 3-Amino-4-trifluoromethoxy- benzenesulfonamide Scaffold R-group Modification Potency Potency (IC50) Increased Decreased No Change Scaffold:f1->Potency Selectivity Selectivity Improved Worsened No Change Scaffold:f1->Selectivity

Sources

Application Notes and Protocols: Acylation of 3-Amino-4-trifluoromethoxy-benzenesulfonamide with Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acylsulfonamides in Medicinal Chemistry

The N-acylsulfonamide moiety is a cornerstone in modern drug discovery, serving as a versatile pharmacophore in a wide array of therapeutic agents.[1] This functional group is recognized for its ability to act as a bioisostere of carboxylic acids, exhibiting comparable pKa values and hydrogen bonding capabilities, while offering enhanced chemical and enzymatic stability.[1][2] Consequently, N-acylated sulfonamides are integral to the design of molecules targeting a diverse range of biological targets, including enzymes and receptors implicated in various disease states.[1][3] The reaction of 3-amino-4-trifluoromethoxy-benzenesulfonamide with acid chlorides represents a critical synthetic transformation for accessing novel N-acylsulfonamides with potential therapeutic applications. The trifluoromethoxy group, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this class of compounds especially attractive for drug development professionals.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedure for reacting 3-amino-4-trifluoromethoxy-benzenesulfonamide with various acid chlorides. It delves into the underlying reaction mechanism, provides detailed experimental protocols, and offers insights into reaction monitoring, purification, and troubleshooting.

Reaction Mechanism and Scientific Principles

The reaction between 3-amino-4-trifluoromethoxy-benzenesulfonamide and an acid chloride is a nucleophilic acyl substitution.[4][5] The primary amine of the benzenesulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The high reactivity of acid chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[5]

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction and to deprotonate the nitrogen of the newly formed N-acylsulfonamide, driving the reaction to completion.[1][6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Reactant_A 3-Amino-4-trifluoromethoxy-benzenesulfonamide Reactant_B Acid Chloride (R-COCl) Intermediate [Tetrahedral Intermediate] Reactant_B->Intermediate Product N-Acylsulfonamide Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct Base Base Byproduct->Base Neutralization

Caption: General mechanism of N-acylation.

Detailed Experimental Protocol

This protocol provides a general procedure for the acylation of 3-amino-4-trifluoromethoxy-benzenesulfonamide. Researchers should optimize the conditions for each specific acid chloride.

Materials and Equipment
  • 3-Amino-4-trifluoromethoxy-benzenesulfonamide

  • Acid chloride of interest

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN))[1]

  • Tertiary amine base (e.g., triethylamine (Et3N), pyridine)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)[7]

  • Standard laboratory glassware

  • Purification system (e.g., column chromatography or recrystallization apparatus)

Safety Precautions
  • 3-Amino-4-trifluoromethoxy-benzenesulfonamide: May cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acid Chlorides: Are highly reactive, corrosive, and moisture-sensitive.[4] They react with water to produce hydrochloric acid.[4][9] Handle in a well-ventilated fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

  • Bases: Triethylamine and pyridine are flammable and have strong odors. Use in a well-ventilated area.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 3-amino-4-trifluoromethoxy-benzenesulfonamide (1.0 equivalent).

    • Dissolve the sulfonamide in a suitable anhydrous aprotic solvent (e.g., DCM, THF).[1] The concentration will depend on the specific reactants and should be optimized.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Base:

    • Slowly add the tertiary amine base (1.1 to 1.5 equivalents) to the stirred solution.[1]

  • Addition of Acid Chloride:

    • Slowly add the acid chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture via a syringe.[1] The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1][7] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined to achieve good separation between the starting material and the product.[7] The consumption of the starting amine and the formation of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base.[1]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[1]

    • Wash the organic layer sequentially with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • The crude product can be purified by either recrystallization from a suitable solvent system or by column chromatography on silica gel.[1] The choice of purification method will depend on the physical properties of the product.

Experimental_Workflow Start Start: Reaction Setup Dissolve Dissolve Sulfonamide in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Base Add Tertiary Amine Base Cool->Add_Base Add_Acid_Chloride Add Acid Chloride Dropwise Add_Base->Add_Acid_Chloride React Stir at Room Temperature Add_Acid_Chloride->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify End End: Isolated N-Acylsulfonamide Purify->End

Caption: Experimental workflow for N-acylation.

Data Presentation: Key Reaction Parameters

The optimal reaction conditions can vary depending on the specific acid chloride used. The following table provides a general guideline for key parameters.

ParameterRecommended RangeRationale
Stoichiometry (Sulfonamide:Acid Chloride:Base) 1.0 : 1.0-1.2 : 1.1-1.5A slight excess of the acid chloride and base can help drive the reaction to completion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Aprotic solvents are used to avoid reaction with the highly reactive acid chloride.[1]
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by warming to room temperature to ensure completion.
Reaction Time 1 - 24 hoursThe reaction time is dependent on the reactivity of the specific acid chloride and should be monitored by TLC.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction - Inactive acid chloride (hydrolyzed) - Insufficiently basic conditions - Steric hindrance- Use freshly opened or distilled acid chloride. - Increase the amount of base or use a stronger, non-nucleophilic base. - Increase reaction temperature and/or time. Consider using a catalyst.
Formation of Multiple Products - Di-acylation (on both the amino and sulfonamide nitrogen) - Side reactions of the acid chloride- Use a controlled amount of acid chloride (1.0 equivalent). - Maintain a low reaction temperature.
Difficult Purification - Product and starting material have similar polarity - Presence of baseline impurities- Optimize the mobile phase for column chromatography to achieve better separation. - Perform an acidic or basic wash during work-up to remove impurities.

References

  • Filo. What solvents are used in Friedel-Crafts acylation?. [Link]

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • Study.com. Acid Chloride | Uses, Formation & Reaction. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • RSC Publishing. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • ResearchGate. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]

  • Semantic Scholar. N-Acylation of sulfonamides using N-acylbenzotriazoles. [Link]

  • Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

  • PMC. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]

  • ResearchGate. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Taylor & Francis Online. Full article: Efficient N-acylation of sulfonamides using cesium salt of Wells–Dawson heteropolyacid as catalyst. [Link]

  • Academia.edu. Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening. [Link]

  • Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]

  • PMC. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]

  • University of Rochester. How To: Monitor by TLC. [Link]

  • CORE. Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. [Link]

  • TSpace. BIOMIMETIC AMINOACYLATION: INVESTIGATING DETECTION OF ACYLATION AND THE EFFECT OF α- AMINO PROTECTION. [Link]

  • PMC. Recent Development of Catalytic Trifluoromethoxylation Reactions. [Link]

  • ResearchGate. Reaction of Trifluoromethanesulfonyl Chloride with CH Acids | Request PDF. [Link]

  • Google Patents.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 3-Amino-4-trifluoromethoxy-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis and Fluorinated Scaffolds

In the fast-paced environment of drug discovery, the rapid synthesis and derivatization of novel molecular scaffolds are paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2][3] This acceleration allows for quicker exploration of structure-activity relationships (SAR) and more efficient lead optimization.[2] Concurrently, the incorporation of fluorine-containing motifs, such as the trifluoromethoxy (-OCF₃) group, into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. The unique electronic properties of the trifluoromethoxy group can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule.

This technical guide provides detailed application notes and protocols for the use of 3-Amino-4-trifluoromethoxy-benzenesulfonamide as a versatile building block in microwave-assisted synthesis. This compound uniquely combines a reactive aniline moiety, a key pharmacophore in the form of a sulfonamide, and the advantageous trifluoromethoxy group, making it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The protocols herein are designed to be robust and adaptable, providing researchers with a solid foundation for the rapid generation of compound libraries for screening and drug development.

The Rationale Behind Microwave-Assisted Synthesis

Conventional heating methods rely on thermal conduction, which can lead to uneven temperature distribution and the formation of side products. Microwave irradiation, in contrast, directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature elevation.[4] This efficient energy transfer often leads to:

  • Dramatically Reduced Reaction Times: Accelerating chemical transformations.

  • Higher Product Yields: Minimizing degradation and side reactions.

  • Improved Product Purity: Cleaner reaction profiles simplify purification.

  • Enhanced Reaction Control: Precise temperature and pressure monitoring allows for reproducible results.

  • "Green Chemistry" Advantages: Reduced solvent consumption and energy usage.[1]

Physicochemical Properties of 3-Amino-4-trifluoromethoxy-benzenesulfonamide

A thorough understanding of the starting material's properties is crucial for successful reaction design.

PropertyValueSource
Molecular FormulaC₇H₇F₃N₂O₃SPubChem
Molecular Weight272.20 g/mol PubChem
AppearanceOff-white to pale yellow crystalline powderSupplier Data
Melting Point155-159 °CSupplier Data
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO, NMP), and alcohols. Sparingly soluble in water.Inferred from similar structures

Experimental Protocols: Model Reactions

The following protocols are model systems based on established microwave-assisted syntheses of related heterocyclic scaffolds from substituted anilines. Researchers should consider these as starting points for optimization with their specific substrates and microwave reactor.

Protocol 1: Microwave-Assisted Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a classic and reliable method for constructing quinoline rings. This protocol adapts the reaction for microwave conditions, utilizing 3-Amino-4-trifluoromethoxy-benzenesulfonamide and a β-ketoester to rapidly generate a functionalized quinolone scaffold.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 3-Amino-4-trifluoromethoxy- benzenesulfonamide C 7-(Trifluoromethoxy)-2-methyl-4-oxo-1,4- dihydroquinoline-6-sulfonamide A->C Microwave, Acid Catalyst B Ethyl Acetoacetate B->C

A representative Friedländer Annulation.

Materials:

  • 3-Amino-4-trifluoromethoxy-benzenesulfonamide

  • Ethyl acetoacetate (or other β-ketoester)

  • Polyphosphoric acid (PPA) or a solid acid catalyst (e.g., Montmorillonite K-10)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Diphenyl ether)

  • Microwave reactor vials (10 mL or 20 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial, add 3-Amino-4-trifluoromethoxy-benzenesulfonamide (1 mmol, 272.2 mg).

  • Add ethyl acetoacetate (1.2 mmol, 156.2 mg, 1.2 eq.).

  • Add the acid catalyst. For PPA, a small scoop is sufficient. For solid catalysts, use approximately 10-20 mol%.

  • Add 3-5 mL of a high-boiling point solvent like DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at the specified temperature and time (see optimization table below).

  • After the reaction, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Optimization Parameters:

ParameterRange to ExploreRationale
Temperature150 - 220 °CHigher temperatures accelerate the reaction but may lead to decomposition.
Time5 - 30 minutesMicrowave reactions are rapid; start with shorter times and monitor completion by TLC.
SolventDMF, NMP, Diphenyl etherHigh-boiling polar solvents are efficient at absorbing microwave energy.
CatalystPPA, Montmorillonite K-10, Amberlyst-15An acid catalyst is required for the cyclization step.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]quinolines

This protocol outlines a multi-component reaction to construct a pyrazolo[3,4-b]quinoline scaffold, a privileged structure in medicinal chemistry. This one-pot synthesis demonstrates the efficiency of microwave irradiation for complex transformations.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product A 3-Amino-4-trifluoromethoxy- benzenesulfonamide C Substituted Pyrazolo[3,4-b]quinoline A->C Microwave, Catalyst B 5-Amino-3-methyl-1-phenylpyrazole B->C D Aromatic Aldehyde D->C

A representative multi-component reaction.

Materials:

  • 3-Amino-4-trifluoromethoxy-benzenesulfonamide

  • 5-Amino-3-methyl-1-phenylpyrazole (or other aminopyrazole)

  • Aromatic aldehyde

  • Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), acetic acid)

  • Solvent (e.g., Ethanol, DMF, or solvent-free)

  • Microwave reactor vials with stir bars

  • Microwave synthesizer

Procedure:

  • In a microwave vial, combine 3-Amino-4-trifluoromethoxy-benzenesulfonamide (1 mmol), 5-amino-3-methyl-1-phenylpyrazole (1 mmol), and the aromatic aldehyde (1 mmol).

  • Add the catalyst (e.g., p-TsOH, 10 mol%).

  • If using a solvent, add 3-5 mL of ethanol or DMF. For solvent-free conditions, proceed to the next step.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture according to the optimized parameters.

  • Upon completion, cool the vial and add cold ethanol to the reaction mixture.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the product if necessary.

Optimization Parameters:

ParameterRange to ExploreRationale
Temperature100 - 180 °CModerate temperatures are often sufficient for these condensations.
Time10 - 40 minutesMulti-component reactions may require slightly longer irradiation times.
SolventEthanol, DMF, Solvent-freeEthanol is a good "green" solvent choice, while solvent-free conditions can also be highly effective.
Catalystp-TsOH, Acetic Acid, Lewis AcidsAn acid catalyst is typically required to facilitate the condensation steps.

Safety Considerations

  • Pressure: Microwave reactions in sealed vessels can generate significant pressure. Always use appropriate pressure-rated vials and do not exceed the recommended fill volume.

  • Solvent Choice: Use high-boiling point solvents with caution and ensure they are stable at the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood.

  • Instrument Training: Only operate microwave reactors after receiving proper training.

Conclusion

3-Amino-4-trifluoromethoxy-benzenesulfonamide is a highly valuable and versatile building block for the rapid synthesis of diverse heterocyclic scaffolds with significant potential in drug discovery. The use of microwave-assisted synthesis provides a powerful tool to accelerate the derivatization of this compound, enabling medicinal chemists to quickly generate libraries of novel molecules for biological evaluation. The protocols provided in this guide serve as a robust starting point for the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Hayes, B. L. (2002).
  • PubChem Compound Summary for CID 135565738, 3-Amino-4-(trifluoromethoxy)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link].

  • Paul, S., et al. (2001). Microwave assisted solvent-free synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles using p-TsOH. Tetrahedron Letters, 42(22), 3827-3829. [Link]

  • Microwave-assisted multicomponent domino cyclization–aromatization: an efficient approach for the synthesis of substituted quinolines. Green Chemistry. (2008). [Link]

  • Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Bioorganic Chemistry, 96, 103625. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4-trifluoromethoxy-benzenesulfonamide Crude Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Amino-4-trifluoromethoxy-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this important synthetic intermediate.

The purification of 3-Amino-4-trifluoromethoxy-benzenesulfonamide can present unique challenges due to its combination of a polar sulfonamide group, a basic amino group, and a lipophilic trifluoromethoxy group. This guide will provide a structured approach to overcoming these challenges, ensuring high purity and yield.

Diagram: Purification Strategy Decision Tree

The selection of an appropriate purification method is paramount and depends on the impurity profile and the desired final purity. The following decision tree provides a logical workflow for selecting your purification strategy.

Purification_Strategy start Crude 3-Amino-4-trifluoro- methoxy-benzenesulfonamide check_purity Initial Purity Assessment (TLC, HPLC, NMR) start->check_purity high_purity High Purity (>90%) Minor Impurities check_purity->high_purity High low_purity Low Purity (<90%) Multiple/Complex Impurities check_purity->low_purity Low recrystallization Recrystallization high_purity->recrystallization column Column Chromatography low_purity->column final_product Pure Product (>99%) recrystallization->final_product column->final_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem, especially with compounds that have melting points lower than the boiling point of the chosen solvent, or when significant impurities are present.[1] Here’s a systematic approach to resolve this:

  • Causality: The compound is coming out of solution at a temperature above its melting point, or impurities are preventing the formation of a crystal lattice.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solutions:

    • Add more solvent: The solution might be too concentrated. Add a small amount of hot solvent to decrease the saturation.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. You can insulate the flask to slow down the cooling rate. Avoid moving the flask during this period.

    • Solvent System Modification:

      • If using a single solvent, consider a two-solvent (solvent/anti-solvent) system. A good starting point for a polar compound like a sulfonamide is a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent in which it is insoluble (e.g., hexane or heptane).[2] Dissolve the crude product in a minimum of the hot "good" solvent and add the "bad" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

      • For sulfonamides, alcohol-water mixtures can be effective.[3]

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[1]

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[1]

Q2: No crystals have formed even after cooling the solution in an ice bath. What is the cause and how can I fix it?

A2: This is a frequent issue that can be traced back to several factors:

  • Causality: The most common reason is that the solution is not supersaturated, meaning too much solvent was used initially.[1]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the product to precipitate out along with impurities. After reducing the volume, allow the solution to cool again.

    • Induce Crystallization: As mentioned previously, adding a seed crystal or scratching the inside of the flask can initiate crystal formation in a supersaturated solution.[1]

    • Deep Cooling: For some compounds, a lower temperature is required. Try cooling the solution in a dry ice/acetone bath, but be mindful of the solvent's freezing point.

Q3: My final product has a low yield after recrystallization. How can I improve this?

A3: Low yield is often a trade-off for high purity. However, significant losses can be minimized.

  • Causality:

    • Using an excessive amount of solvent.

    • Premature crystallization during hot filtration.

    • The compound has significant solubility in the cold solvent.

    • Multiple transfers of the product between flasks.

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Pre-heat Glassware: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Optimize Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures and very low solubility at low temperatures.

    • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Minimize Washes: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

Column Chromatography Issues

Q4: My compound is streaking or tailing on the silica gel column. What is causing this and how can I prevent it?

A4: Tailing is a common issue when purifying amines on standard silica gel.

  • Causality: The basic amino group on your compound interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and band shape.[4]

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.[4]

    • Use Amine-Functionalized Silica: For routine purifications of basic compounds, consider using an amine-functionalized silica gel. This stationary phase is designed to minimize interactions with basic analytes, resulting in sharper peaks and better separation.[4]

    • Reverse-Phase Chromatography: If normal-phase chromatography continues to be problematic, reverse-phase chromatography (e.g., C18 silica) with an appropriate mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier) can be an effective alternative.[5]

Q5: I am not getting good separation between my product and a key impurity. What should I do?

A5: Achieving good separation is critical for obtaining a pure product.

  • Causality: The chosen eluent system does not have sufficient selectivity for your compound and the impurity.

  • Solutions:

    • Optimize Eluent System with TLC: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product, with clear separation from impurities. A common starting point is a gradient of ethyl acetate in hexanes.

    • Try Different Solvents: If an ethyl acetate/hexane system is not effective, explore other solvent systems. For example, dichloromethane/methanol can be a good alternative for more polar compounds.

    • Column Loading: Do not overload the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. Overloading leads to broad bands and poor separation.

    • Gradient Elution: Employ a shallow gradient of the polar solvent to improve the separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-Amino-4-trifluoromethoxy-benzenesulfonamide?

A1: The impurities will largely depend on the synthetic route. Common impurities in the synthesis of related aromatic sulfonamides include:

  • Unreacted Starting Materials: For example, 4-(trifluoromethoxy)aniline or the corresponding sulfonyl chloride precursor.

  • Regioisomers: If the amination or sulfonation steps are not perfectly regioselective, you may have isomeric impurities.

  • By-products from Side Reactions: Depending on the reaction conditions, side reactions such as di-sulfonation or oxidation of the amino group can occur.

  • Process-Related Impurities: These can include residual solvents, reagents, or catalysts used in the synthesis. For instance, in the synthesis of celecoxib, a related sulfonamide, process-related impurities are common.[2][3]

Q2: What is a good starting solvent system for recrystallization?

A2: Based on the structure of 3-Amino-4-trifluoromethoxy-benzenesulfonamide and purification data for similar compounds, here are some recommended starting points for solvent screening:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene.

  • Two-Solvent Systems:

    • Ethanol/Water

    • Isopropanol/Water

    • Ethyl Acetate/Hexane[6]

    • Toluene/Hexane[7]

Q3: What analytical techniques should I use to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of pharmaceutical intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities with different chemical structures. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q4: How should I store the purified 3-Amino-4-trifluoromethoxy-benzenesulfonamide?

A4: To maintain its purity and stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Aromatic amines can be sensitive to air and light, which can lead to coloration over time.

Experimental Protocols

The following protocols are generalized based on standard procedures for similar compounds and should be optimized for your specific crude product.

Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)

This protocol is suitable for crude material with relatively high purity (>90%).

  • Dissolution: In a fume hood, place 1 gram of crude 3-Amino-4-trifluoromethoxy-benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Addition of Anti-solvent: While the ethyl acetate solution is still warm, add hexane dropwise with swirling until a persistent cloudiness is observed.

  • Re-dissolution: Gently reheat the mixture until the cloudiness disappears, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

This protocol is recommended for crude material with lower purity or when recrystallization is ineffective.

  • Eluent Selection: Using TLC, determine an optimal eluent system. A good starting point is a gradient of ethyl acetate in hexane. Aim for an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry of the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3-Amino-4-trifluoromethoxy-benzenesulfonamide.

Diagram: Recrystallization Workflow

Recrystallization_Workflow cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation and Drying dissolve Dissolve crude product in minimum hot solvent charcoal Add activated charcoal (optional for color removal) dissolve->charcoal hot_filter Hot gravity filtration (optional for insoluble impurities) charcoal->hot_filter cool Slow cooling to room temperature hot_filter->cool ice_bath Cool in ice bath to maximize precipitation cool->ice_bath vac_filter Vacuum filtration to collect crystals ice_bath->vac_filter wash Wash with minimal ice-cold solvent vac_filter->wash dry Dry under vacuum wash->dry

Caption: A generalized workflow for recrystallization.

References

  • University of York. Problems with Recrystallisations. Available at: [Link]

  • Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Google Patents. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • Google Patents. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available at: [Link]

  • Quick Company. An Improved Process For The Preparation Of Celecoxib. Available at: [Link]

  • Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]

  • ResearchGate. How can I purify impure benzonitrile? Available at: [Link]

  • ResearchGate. (PDF) Crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride: Quantum-chemical study of their tautomerism. Available at: [Link]

  • Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available at: [Link]

Sources

Troubleshooting low solubility of 3-Amino-4-trifluoromethoxy-benzenesulfonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Grease and Grit" Paradox

You are likely here because 3-Amino-4-trifluoromethoxy-benzenesulfonamide (ATBS) is crashing out of your aqueous buffers, clogging your HPLC lines, or failing to dissolve for your biological assays.

This behavior is chemically predictable.[1] This molecule presents a dual challenge:

  • The "Grease": The trifluoromethoxy group (

    
    ) is highly lipophilic (
    
    
    
    ), significantly more so than a standard methyl or methoxy group.[1][2] It actively repels water.[1]
  • The "Grit": The sulfonamide (

    
    ) and amine (
    
    
    
    ) moieties create a robust intermolecular hydrogen-bonding network in the solid state.[1] This high crystal lattice energy resists the solvation entropy required for dissolution.

This guide provides three validated protocols to overcome these thermodynamic barriers, moving from simple pH adjustments to advanced encapsulation.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify your end-use case.[1] The method for an in vitro enzyme assay differs fundamentally from an in vivo PK study.

Troubleshooting Decision Tree

SolubilityDecisionTree Start Start: Define Application Q1 Is high pH (>10) tolerable? Start->Q1 Q2 Is DMSO/Organic solvent allowed? Q1->Q2 No Method1 Method 1: pH Swing / Salt Formation (Best for Stock Solutions) Q1->Method1 Yes Method2 Method 2: Co-Solvent System (DMSO/PEG - In Vitro Assays) Q2->Method2 Yes (< 1-5%) Method3 Method 3: Cyclodextrin Complexation (In Vivo / Animal Studies) Q2->Method3 No (Strict Aqueous)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Validated Protocols

Method 1: The pH Swing (Sodium Salt Formation)

Best For: Creating high-concentration stock solutions (>10 mM) or chemical synthesis intermediates.[1]

The Science: Primary sulfonamides are weakly acidic (


).[1] The electron-withdrawing 

group on the ring stabilizes the negative charge on the nitrogen, likely lowering the

slightly (approx. 9.5–9.8), making deprotonation easier than in unsubstituted benzenesulfonamide.[1] By adding a strong base (NaOH), you convert the insoluble neutral molecule into a highly soluble ionic sodium salt.

Protocol:

  • Calculate Stoichiometry: You need exactly 1.05 equivalents of NaOH.[1] Excess base can cause hydrolysis or buffer incompatibility later.[1]

  • Slurry: Suspend the ATBS powder in water (it will look like a cloudy suspension).

  • Titrate: Add 1M NaOH dropwise while stirring.

  • Observation: The solution should turn clear as the pH passes 10.5.

  • Stabilize: If the solution remains clear, it can be diluted into a high-capacity buffer (e.g., Phosphate or Tris) provided the final pH does not drop below 8.5.

Warning: Do not attempt to form the acid salt (using HCl on the amine). The aniline nitrogen is extremely electron-deficient due to the para-


 and meta-sulfonamide groups.[1] It is too weakly basic to form a stable salt in water and will hydrolyze immediately.
Method 2: Co-Solvent Systems (The "Stock & Dilute" Approach)

Best For: In vitro screening, HTS, and cell-based assays where <1% DMSO is acceptable.

The Science: The lipophilic


 group requires an organic "shield" to break the crystal lattice. DMSO disrupts the hydrogen bonding, while PEG (Polyethylene Glycol) acts as an interfacial tension reducer.

Recommended Formulation Table:

ComponentRoleRecommended % (Stock)Recommended % (Final Assay)
DMSO Primary Solubilizer100% (Initial dissolution)0.1% – 1.0%
PEG 400 Co-solvent / StabilizerN/A10% – 20% (if DMSO fails)
Tween 80 SurfactantN/A0.05% (prevents precipitation)

Protocol:

  • Dissolve ATBS in 100% anhydrous DMSO to a concentration of 10–50 mM. Sonicate if necessary.[1]

  • Critical Step: Do not add water to the DMSO stock. Add the DMSO stock into the rapidly stirring aqueous buffer.

  • Troubleshooting Precipitation: If the compound crashes out upon dilution, add Tween 80 (0.05%) to your aqueous buffer before adding the DMSO stock. This prevents the "crash-out" nucleation.

Method 3: Cyclodextrin Complexation (Molecular Encapsulation)

Best For: In vivo animal studies (IP/IV/Oral) where organic solvents and high pH are toxic.[1]

The Science: The


 group is hydrophobic and bulky. It has a high affinity for the hydrophobic cavity of Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1] The cyclodextrin hides the lipophilic "grease" inside its ring while presenting a hydrophilic exterior to the water.

Mechanism of Action:

Complexation cluster_0 Equilibrium Driven by Hydrophobic Effect Drug ATBS (Hydrophobic -OCF3) Complex Inclusion Complex (Soluble) Drug->Complex Guest CD HP-beta-CD (Hydrophobic Cavity) CD->Complex Host

Figure 2: Schematic of the host-guest inclusion complex formation.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1]
    
  • Add ATBS powder to this solution.

  • Agitate: Shake or stir at room temperature for 24–48 hours. The cyclodextrin needs time to reach equilibrium with the solid drug.

  • Filter: Pass through a 0.45

    
    m filter to remove uncomplexed solid.[1]
    
  • Result: The filtrate contains the solubilized drug-CD complex, suitable for injection.

Part 3: Frequently Asked Questions (FAQs)

Q: I see a "gummy" residue when I add water to my DMSO stock. What is this? A: This is the "Oiling Out" effect. The


 group makes the molecule so hydrophobic that upon contact with water, it separates into a super-cooled liquid phase rather than crystallizing immediately. Fix:  Increase the stirring speed during addition and ensure your buffer contains a surfactant (Tween 80 or Pluronic F68).

Q: Can I heat the solution to dissolve it? A: Mild heating (up to 50°C) is acceptable to break the crystal lattice, but be cautious. Sulfonamides are generally thermally stable, but the


 group can degrade under extreme conditions (very high temperatures + strong base) to release fluoride ions.[1] Keep it under 60°C.

Q: Why doesn't acidifying the amine work? A: As mentioned in Method 1, the aniline is electronically deactivated. The


 of the conjugate acid is likely < 2.0. To protonate it, you would need a pH so low that it is incompatible with most biological assays and could degrade the sulfonamide bond.

References

  • Electronic Effects of Trifluoromethoxy Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[3][4]

    • Source: Journal of Medicinal Chemistry / MDPI.[1]

    • values)
    • URL:[Link][1]

  • Sulfonamide pKa Prediction

    • Title: Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs.
    • Source: Chemical Science (RSC).[1]

    • Significance: Validates the pKa range (~10) for benzenesulfonamides and the impact of substituents.
    • URL:[Link]

  • Cyclodextrin Solubilization

    • Title: Complex

      
      -Cyclodextrin.[1][5][6]
      
    • Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry.
    • Significance: Provides the precedent for using

      
      -CD to solubilize sulfonamide-class drugs.[1]
      
    • URL:[Link][1]

Sources

Minimizing side reactions during 3-Amino-4-trifluoromethoxy-benzenesulfonamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Amino-4-trifluoromethoxy-benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Its unique trifunctional nature—possessing a nucleophilic aniline, a strongly electron-withdrawing trifluoromethoxy group, and a sulfonamide moiety—presents specific challenges in chemical synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield and purity of your desired products.

Section 1: Foundational Knowledge - Understanding the Reactivity Profile

Before troubleshooting specific reactions, it is crucial to understand the inherent electronic and steric properties of the molecule.

Q1: What are the key reactive sites on 3-Amino-4-trifluoromethoxy-benzenesulfonamide and how do they interact?

A1: The molecule has three primary regions of interest for reactivity: the aniline nitrogen, the sulfonamide nitrogen, and the aromatic ring. Their reactivity is not independent; it is modulated by the electronic push-and-pull of the various substituents.

  • Primary Nucleophilic Site (Aniline -NH₂): This is the most reactive site for most coupling reactions, such as amide bond formation or Buchwald-Hartwig amination. Its nucleophilicity, however, is significantly dampened by the two powerful electron-withdrawing groups on the ring.

  • Conditionally Nucleophilic Site (Sulfonamide -SO₂NH₂): The sulfonamide protons are weakly acidic. Under strongly basic conditions (e.g., using NaH, KHMDS, or sometimes concentrated KOtBu), this nitrogen can be deprotonated to form an anion, which can compete with the aniline nitrogen in alkylation or arylation reactions.

  • Aromatic Ring: The trifluoromethoxy (-OCF₃) and sulfonamide (-SO₂NH₂) groups are strongly deactivating, making the ring electron-deficient and less susceptible to electrophilic aromatic substitution.[1] The -OCF₃ group is known to decrease the reactivity of the aromatic ring towards electrophiles compared to benzene.[1][2]

Caption: Key reactive zones of the 3-Amino-4-trifluoromethoxy-benzenesulfonamide molecule.

Q2: How do the trifluoromethoxy and sulfonamide groups affect the aniline's reactivity?

A2: Both groups significantly reduce the aniline's nucleophilicity and basicity through strong inductive electron withdrawal (-I effect). The trifluoromethoxy group, in particular, is one of the most powerfully electron-withdrawing substituents used in medicinal chemistry.[3][4] This deactivation has several consequences:

  • Slower Reaction Rates: Coupling reactions at the aniline nitrogen will be slower compared to those with more electron-rich anilines. More forcing conditions (higher temperatures, longer reaction times, more active catalysts) may be required.

  • Altered Basicity: The aniline is less basic, meaning it will not as readily protonate under acidic conditions. However, the choice of base in coupling reactions is critical to ensure sufficient deprotonation of the amine or its conjugate acid complex with the catalyst.

  • Increased Lipophilicity: The -OCF₃ group substantially increases the molecule's lipophilicity, which can influence solubility in different solvents and complicate purification by altering the polarity of products and byproducts.[4]

SubstituentElectronic EffectImpact on Aniline Reactivity
-NH₂ (Amino) Strong +M (Resonance), Weak -I (Inductive)The primary nucleophilic center.
-OCF₃ (Trifluoromethoxy) Strong -I, Weak +MStrongly deactivates the ring and reduces aniline nucleophilicity.[1]
-SO₂NH₂ (Sulfonamide) Strong -I, Strong -MStrongly deactivates the ring and reduces aniline nucleophilicity.

Section 2: Troubleshooting Guide for Common Coupling Reactions

A. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a cornerstone for forming C-N bonds.[5][6] However, the electron-deficient nature of the substrate requires careful optimization.

Issue 1: Low or No Conversion to the Desired Arylated Amine.
  • Probable Cause 1: Catalyst/Ligand Inefficiency. Standard Pd/phosphine systems (e.g., those using PPh₃) are often insufficient for this deactivated aniline. The catalytic cycle, particularly the oxidative addition and reductive elimination steps, is sluggish.[7]

    • Solution: Employ modern, electron-rich, and sterically hindered phosphine or N-heterocyclic carbene (NHC) ligands. These "buchwald-type" ligands are designed to accelerate the key steps in the catalytic cycle for challenging substrates.

    • Recommended Ligands: RuPhos, XPhos, SPhos, or BrettPhos are excellent starting points.

    • Catalyst Precursors: Use air-stable Pd(0) pre-catalysts (e.g., G3 or G4 palladacycles) or generate the active Pd(0) species in situ from Pd₂(dba)₃ or Pd(OAc)₂.

  • Probable Cause 2: Inappropriate Base. The choice of base is critical. It must be strong enough to deprotonate the aniline-palladium complex but not so strong that it promotes side reactions or catalyst degradation.

    • Solution: Sodium tert-butoxide (NaOtBu) is often effective but can be aggressive. For sensitive substrates, consider weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though this may require higher temperatures.[8] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic option.[9]

  • Probable Cause 3: Solvent Choice. The solvent must solubilize all components and be stable at the required reaction temperature.

    • Solution: Toluene, 1,4-dioxane, or tert-butanol are standard solvents.[9] Aprotic polar solvents like DMF should be used with caution as they can coordinate to the palladium center and inhibit catalysis.

Issue 2: Formation of Multiple Byproducts.
  • Probable Cause 1: Hydrodehalogenation. The aryl halide coupling partner is reduced, replacing the halide with a hydrogen atom. This often points to a side reaction pathway involving β-hydride elimination or catalyst decomposition.[5]

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst. Re-evaluate the ligand-to-metal ratio; sometimes a slightly higher ratio can stabilize the catalyst. Lowering the reaction temperature may also help, albeit at the cost of reaction time.

  • Probable Cause 2: Reaction at the Sulfonamide Nitrogen (N'-Arylation). A second arylation occurs on the sulfonamide nitrogen, leading to a bis-arylated product.

    • Solution: This is more likely with very strong bases and high temperatures. Use the mildest base that affords a reasonable reaction rate (e.g., Cs₂CO₃ instead of NaOtBu). If the problem persists, protecting the sulfonamide may be necessary (see FAQ section).

  • Probable Cause 3: Homocoupling of Aryl Halide. Two molecules of the aryl halide couple to form a biaryl compound.

    • Solution: This suggests the catalytic cycle is stalling before the amine coupling step. Ensure the amine is pure and added correctly. Check the quality of the palladium source and ligand.

start Multiple Products Detected (TLC, LCMS) mass_check Mass consistent with N,N'-bis-arylation? start->mass_check hydro_check Mass consistent with Hydrodehalogenation? mass_check->hydro_check No sol_base Solution: 1. Use weaker base (e.g., Cs₂CO₃). 2. Lower reaction temperature. 3. Consider sulfonamide protection. mass_check->sol_base Yes homo_check Mass consistent with Ar-Ar Homocoupling? hydro_check->homo_check No sol_inert Solution: 1. Ensure strict inert atmosphere. 2. Re-optimize ligand:Pd ratio. 3. Screen different ligands. hydro_check->sol_inert Yes sol_cat Solution: 1. Check catalyst/ligand quality. 2. Ensure proper stoichiometry. 3. Optimize addition order. homo_check->sol_cat Yes

Sources

Overcoming steric hindrance in 3-Amino-4-trifluoromethoxy-benzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-4-(trifluoromethoxy)benzenesulfonamide

Welcome to the Specialized Reaction Support Hub

Subject: Overcoming Steric & Electronic Deactivation in Ortho-Substituted Anilines Molecule ID: 3-Amino-4-(trifluoromethoxy)benzenesulfonamide Primary Challenges: Steric Hindrance (


), Electronic Deactivation (Hammett 

), Sulfonamide Interference.[1]

Introduction: The "Fortress" Conformation

You are likely here because standard amide couplings (HATU/EDC) or Buchwald-Hartwig conditions have failed. This is not a user error; it is a structural inevitability of the 3-amino-4-trifluoromethoxy scaffold.

The Mechanism of Failure:

  • Electronic Anemia: The

    
     group is strongly electron-withdrawing (inductive effect), significantly reducing the nucleophilicity of the aniline nitrogen at position 3.
    
  • The Lipophilic Shield: Unlike a methoxy group (

    
    ), the trifluoromethoxy group is bulky and lipophilic. To minimize dipole repulsion with the ring electrons, the 
    
    
    
    group often twists out of coplanarity, effectively creating a "roof" that physically blocks the approach of electrophiles to the adjacent amine.

StericFortress cluster_molecule The Reactivity Bottleneck Aniline Aniline Nitrogen (Pos 3) Target Nucleophile OCF3 -OCF3 Group (Pos 4) Steric Bulk + Inductive Withdrawal OCF3->Aniline Blocks Trajectory OCF3->Aniline Reduces Electron Density Sulfonamide -SO2NH2 (Pos 1) Acidic Protons (pKa ~10) Sulfonamide->Aniline Meta-Deactivation Reaction Incoming Electrophile (Acyl Chloride / Pd-Catalyst) Reaction->Aniline Access Denied

Figure 1: The "Steric Fortress" diagram illustrating the dual deactivation pathways affecting the aniline nitrogen.

Module 1: Amide Coupling Troubleshooting

User Issue: "I tried HATU/DIEA in DMF at room temperature. Yield is <10% or no reaction."

Root Cause: HATU relies on the formation of an active ester. The 3-amino-4-trifluoromethoxy aniline is too poor a nucleophile to attack this ester before it hydrolyzes or rearranges.

The Solution: High-Energy Electrophiles (Acid Chlorides) You must bypass the "active ester" intermediate and use a pre-formed, high-energy electrophile.

Protocol A: The "Scorched Earth" Acylation

Use this for robust substrates where the carboxylic acid partner is stable.

  • Activation: Convert your carboxylic acid (

    
     equiv) to the acid chloride using Oxalyl Chloride (
    
    
    
    equiv) and catalytic DMF (1 drop) in dry DCM. Stir 1h. Evaporate to dryness to remove excess HCl/Oxalyl Chloride.
  • Solvent Switch: Redissolve the acid chloride in Pyridine (acts as both solvent and base).

  • Addition: Add the 3-amino-4-trifluoromethoxy-benzenesulfonamide (

    
     equiv) directly to the pyridine solution.
    
  • Energy Input: Heat to 60–80°C . The pyridine prevents the "proton sponge" effect and the heat overcomes the activation energy barrier of the

    
     steric shield.
    
  • Workup: Quench with water. The product often precipitates upon acidification.

Data Comparison:

MethodReagentsTempYield (Typical)
Standard HATU, DIEA, DMF25°C< 5%
Activated Acid Chloride, TEA, DCM25°C20–40%
High Force Acid Chloride, Pyridine 80°C 75–90%

Module 2: Palladium Cross-Coupling (Buchwald-Hartwig)[2]

User Issue: "Standard Pd(OAc)2/BINAP conditions yield only starting material."

Root Cause:

  • Ligand Mismatch: BINAP is too bulky and not electron-rich enough to facilitate oxidative addition into the aryl halide and subsequent coordination of your electron-poor amine.

  • Pd Cycle Stall: The reductive elimination step is rate-limiting because the amine is sterically crowded by the

    
    .
    

The Solution: Pre-Catalysts and Dialkylbiaryl Phosphines Switch to "Third or Fourth Generation" Buchwald precatalysts designed for hindered anilines.

Protocol B: The BrettPhos Pathway

Recommended for coupling with Aryl Bromides/Chlorides.

  • Catalyst: BrettPhos Pd G4 (or Pd-PEPPSI-IPr for extremely difficult cases).

    • Why: BrettPhos is bulky enough to promote reductive elimination but electron-rich enough to drive the cycle.

  • Base: LiHMDS (1.0 M in THF) or Cs2CO3 (if functional group tolerance is key).

    • Warning: Avoid

      
       if the sulfonamide is unprotected; it may cause side reactions.
      
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 100°C (sealed tube).

BuchwaldLogic Start Coupling Fails w/ BINAP Check Is Sulfonamide Protected? Start->Check Protected Yes (DMB/Boc) Check->Protected Unprotected No (Free NH2) Check->Unprotected Sol1 Use NaOtBu (Strong Base) + BrettPhos Pd G4 Protected->Sol1 Sol2 Use Cs2CO3 (Weak Base) + Pd-PEPPSI-IPr (Longer Reaction Time) Unprotected->Sol2

Figure 2: Decision tree for selecting Buchwald-Hartwig conditions based on sulfonamide protection status.

Module 3: Sulfonamide Interference & Solubility

FAQ 1: "My reaction turns into a black tar. Is the sulfonamide reacting?" Answer: Likely, yes. The sulfonamide proton (


) is much more acidic than the aniline protons (

). If you use strong bases (NaH, butyllithium) or excess electrophiles, the sulfonamide nitrogen will react first.
  • Fix: If you cannot control stoichiometry, protect the sulfonamide with 2,4-Dimethoxybenzyl (DMB) . It can be removed later with TFA.

FAQ 2: "The starting material won't dissolve in DCM or Toluene." Answer: The


 group increases lipophilicity, but the sulfonamide creates a rigid hydrogen-bonding network (high lattice energy).
  • Fix: Use Trifluoroethanol (TFE) or HFIP for nucleophilic aromatic substitutions. For couplings, use NMP (N-Methyl-2-pyrrolidone) or DMAc as cosolvents.

References

  • Electronic Effects of Trifluoromethoxy Groups

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Buchwald-Hartwig Conditions for Hindered Amines

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Amide Coupling with Acid Chlorides (Schotten-Baumann Context)

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • PEPPSI Catalysts for Difficult Couplings

    • Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Buchwald-Hartwig Amination. Chemistry - A European Journal. Link

Sources

Validation & Comparative

The Pivotal Role of Substitution Patterns: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-trifluoromethoxy-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the design of targeted therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a particularly compelling derivative, 3-Amino-4-trifluoromethoxy-benzenesulfonamide. By examining this molecule in the context of its structural analogs, we can elucidate the critical contributions of its key functional groups to its overall biological profile.

The core structure of 3-Amino-4-trifluoromethoxy-benzenesulfonamide presents three key regions for SAR exploration: the amino group at the 3-position, the trifluoromethoxy group at the 4-position, and the sulfonamide moiety itself. Understanding how modifications in these areas impact biological activity is paramount for the rational design of next-generation inhibitors.

Comparative SAR Analysis: Unraveling the Impact of Key Functional Groups

To construct a comprehensive SAR profile for 3-Amino-4-trifluoromethoxy-benzenesulfonamide, we will draw comparisons with closely related, experimentally characterized analogs. A particularly insightful comparator is the 3-amino-4-hydroxy-benzenesulfonamide scaffold, which has been derivatized and evaluated for its inhibitory activity against various human carbonic anhydrase (hCA) isoforms, enzymes frequently overexpressed in cancerous tissues.[3][4]

The Influence of the 4-Position Substituent: Trifluoromethoxy vs. Hydroxy and Methyl

The trifluoromethoxy (-OCF₃) group is a privileged substituent in drug design, prized for its ability to enhance metabolic stability and membrane permeability.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly alter the electronic and pharmacokinetic properties of a molecule.[3]

In contrast, a hydroxyl (-OH) group at the same position introduces a hydrogen bond donor and acceptor, potentially leading to different binding interactions. The smaller methyl group (-CH₃) offers a less sterically bulky and more lipophilic alternative, though with different electronic effects than the trifluoromethoxy group.

The following table summarizes the hypothetical impact of these substitutions on key physicochemical properties, which in turn influence biological activity.

Substituent at C4Electronic EffectLipophilicity (cLogP)Hydrogen BondingMetabolic Stability
-OCF₃ (Trifluoromethoxy) Strongly Electron-WithdrawingHighAcceptorHigh
-OH (Hydroxy) Electron-Donating (Resonance)LowDonor & AcceptorLower (Prone to Glucuronidation)
-CH₃ (Methyl) Weakly Electron-DonatingModerateNoneModerate (Prone to Oxidation)

This table represents general trends in physicochemical properties and is not based on direct experimental comparison of these specific analogs.

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group suggest that 3-Amino-4-trifluoromethoxy-benzenesulfonamide could exhibit improved cellular uptake and a longer half-life compared to its 4-hydroxy counterpart.

The Role of the 3-Amino Group

The amino (-NH₂) group at the 3-position serves as a crucial interaction point, capable of forming hydrogen bonds with target proteins. Its basicity and nucleophilicity can be modulated through derivatization, such as acylation or the formation of Schiff bases, to fine-tune binding affinity and selectivity.[3][4]

Studies on 3-amino-4-hydroxy-benzenesulfonamide derivatives have shown that modifications at this position can dramatically impact inhibitory potency against carbonic anhydrases.[3][4] For instance, condensation with various aromatic aldehydes to form Schiff bases has led to compounds with varying degrees of hCA inhibition.[3][4]

SAR_3_Amino_Modification Core 3-Amino-4-trifluoromethoxy-benzenesulfonamide Acylation Acylation Core->Acylation Alters H-bonding, Increases steric bulk SchiffBase SchiffBase Core->SchiffBase Introduces aromatic interactions, Modulates electronics Sulfonylation Sulfonylation Core->Sulfonylation Increases acidity, Adds H-bond acceptors

The Sulfonamide Moiety: A Classic Pharmacophore

The benzenesulfonamide group is a well-established zinc-binding pharmacophore, particularly effective in inhibiting metalloenzymes like carbonic anhydrases.[3][4] The nitrogen of the sulfonamide can be further substituted to explore additional binding pockets and modulate physicochemical properties such as solubility.

Experimental Evaluation: A Protocol for Carbonic Anhydrase Inhibition Assay

To empirically determine and compare the inhibitory potency of 3-Amino-4-trifluoromethoxy-benzenesulfonamide and its analogs, a robust in vitro assay is essential. The following is a detailed protocol for a stopped-flow carbon dioxide (CO₂) hydration assay, a gold-standard method for measuring CA activity.

Objective: To determine the inhibition constant (Kᵢ) of test compounds against human carbonic anhydrase isoforms.

Materials:

  • Recombinant human carbonic anhydrase (e.g., hCA II, hCA IX)

  • Test compounds (e.g., 3-Amino-4-trifluoromethoxy-benzenesulfonamide, analogs) dissolved in DMSO

  • CO₂-saturated water

  • Buffer solution (e.g., 10 mM HEPES or Tris, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Methodology:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the hCA enzyme in the assay buffer to a final concentration of approximately 10 µM.

    • Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations, ensuring the final DMSO concentration is below 1%.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe of the stopped-flow apparatus, load the enzyme solution pre-incubated with the desired concentration of the inhibitor (or buffer for control).

    • In the second syringe, load the CO₂-saturated water containing the pH indicator.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid, catalyzed by CA, will cause a drop in pH, which is monitored by the change in absorbance of the pH indicator.

    • Record the initial rate of the reaction by monitoring the absorbance change over the first few seconds.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction at various inhibitor concentrations.

    • Plot the fractional enzyme activity (V₀ with inhibitor / V₀ without inhibitor) against the inhibitor concentration.

    • Fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).

CA_Inhibition_Workflow start Start prepare_reagents Prepare Enzyme, Inhibitor, and CO₂ Solutions start->prepare_reagents load_syringes Load Syringes of Stopped-Flow Instrument prepare_reagents->load_syringes mix_reactants Rapidly Mix Enzyme/Inhibitor with CO₂ Solution load_syringes->mix_reactants monitor_absorbance Monitor Absorbance Change of pH Indicator mix_reactants->monitor_absorbance calculate_rates Calculate Initial Reaction Rates monitor_absorbance->calculate_rates determine_ki Determine Inhibition Constant (Kᵢ) using Morrison Equation calculate_rates->determine_ki end End determine_ki->end

Conclusion and Future Directions

While direct experimental data on the SAR of 3-Amino-4-trifluoromethoxy-benzenesulfonamide is not yet widely published, a comparative analysis with its structural analogs provides a strong foundation for predicting its biological activity. The presence of the trifluoromethoxy group is anticipated to enhance its drug-like properties, including metabolic stability and cell permeability, making it a promising scaffold for further development. The 3-amino group offers a versatile handle for synthetic modification to optimize target engagement and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of 3-Amino-4-trifluoromethoxy-benzenesulfonamide to empirically validate these SAR hypotheses. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PMC. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Available at: [Link]

Sources

Validation of 3-Amino-4-trifluoromethoxy-benzenesulfonamide Purity via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

3-Amino-4-trifluoromethoxy-benzenesulfonamide (CAS: 886499-90-1) is a critical pharmacophore in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and anticancer agents. Its structural integrity is defined by the electron-withdrawing trifluoromethoxy (


) group and the oxidatively labile aniline moiety.

This guide provides an evidence-based validation framework for assessing the purity of this compound. While HPLC-UV is the industry workhorse for potency, LC-MS (Liquid Chromatography-Mass Spectrometry) is identified here as the superior modality for purity validation due to its ability to detect non-chromophoric degradation products and resolve co-eluting isobaric impurities common in fluorinated aniline synthesis.

The Analytical Challenge

The specific chemical architecture of this molecule presents three distinct analytical hurdles:

  • Aniline Oxidation: The free amine at the 3-position is susceptible to oxidation, forming hydroxylamines, nitroso, and nitro derivatives. These often have similar UV absorption profiles to the parent, leading to overestimation of purity by UV detection alone.

  • Regioisomerism: During synthesis (typically chlorosulfonation of a precursor), isomers where the sulfonamide attaches at the meta position relative to the directing groups can form. These are isobaric (same mass) and require high-efficiency chromatographic separation to resolve.

  • Fluorine Effect: The

    
     group increases lipophilicity (LogP ~1.7–2.0), requiring specific mobile phase tuning to prevent peak tailing or excessive retention.
    

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against standard alternatives for this specific application.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Orthogonal)
Primary Utility Impurity ID & Trace QuantitationPotency/Assay (% w/w)Structural Confirmation
Sensitivity (LOD) High (0.05 – 0.1 ng/mL)Moderate (0.5 – 1.0 µg/mL)Low (~1 mg/mL)
Specificity Excellent (Mass-based discrimination)Moderate (Retention time only)High (Chemical shift)
Impurity ID Direct structure elucidation (

)
None (Requires standards)Limited (Overlapping signals)
Throughput High (5–8 min run times)High (10–15 min run times)Low
Limitations Ion suppression effectsMisses non-chromophoric impuritiesLow sensitivity for <1% impurities

Verdict: While HPLC-UV is sufficient for routine lot release, LC-MS is mandatory for method validation to prove that the UV peak is chemically pure and not a composite of the parent and co-eluting oxidized impurities.

Method Development Strategy

This protocol utilizes a self-validating system where the Mass Spectrometer acts as a secondary check on the Chromatography.

A. Chromatographic Conditions[1][2][3][4][5]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Rationale: The C18 phase provides robust retention for the lipophilic

      
       group. A 1.8 µm particle size ensures high theoretical plates to resolve potential regioisomers.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid (pH ~2.7) ensures the aniline (

      
      ) is protonated (
      
      
      
      ), maximizing sensitivity in ESI+ mode.
  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5%

      
       95% B (Elution of impurities)
      
    • 6-8 min: 95% B (Wash lipophilic dimers)

    • 8-10 min: 5% B (Re-equilibration)

B. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Mass:

    • Formula:

      
      
      
    • Exact Mass: ~256.01 Da

    • Parent Ion

      
      : 257.01 m/z 
      
  • Key Transitions (MRM for Quantitation):

    • 
       (Loss of 
      
      
      
      , characteristic of primary amines)
    • 
       (Loss of 
      
      
      
      , characteristic of sulfonamides)

Validation Protocol (ICH Q2(R1) Aligned)

This workflow ensures the method is "suitable for intended use" as per FDA/EMA guidelines.

Diagram 1: Validation Logic Workflow

ValidationWorkflow Start Sample Preparation (1 mg/mL in MeOH) SystemSuit System Suitability (RSD < 2.0%) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity Check (Blank vs. Spiked) SystemSuit->Specificity Pass Linearity Linearity (0.1 - 10 µg/mL) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 80-120%) Linearity->Accuracy Robustness Robustness (Flow/Temp Variation) Accuracy->Robustness Final Validated Method Robustness->Final

Caption: Step-by-step validation logic following ICH Q2(R1) guidelines, ensuring system readiness before performance assessment.

Step 1: Specificity (Stress Testing)

To prove the method can detect impurities, subject the sample to forced degradation:

  • Oxidative Stress: Treat with 3%

    
     for 2 hours.
    
    • Expectation: Appearance of

      
       peak (N-oxide or hydroxylamine).
      
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

    • Expectation: Hydrolysis of sulfonamide to sulfonic acid (Mass: 258 Da

      
       259 Da for acid form).
      
Step 2: Linearity & Range

Prepare 5 concentration levels (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Acceptance Criteria:

    
    .
    
  • Self-Validation: The intercept should not be significantly different from zero (statistically).

Step 3: LOD/LOQ Determination
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Typical Performance: For sulfonamides in ESI+, expect LOQ

    
     1–5 ng/mL.
    

Representative Experimental Data

The following data represents typical performance metrics for fluorinated sulfonamides using the described LC-MS method.

Table 1: Method Performance Summary

ParameterExperimental Result (Representative)Acceptance CriteriaStatus
Retention Time (RT) 4.25 ± 0.02 minRSD < 1.0%PASS
Linearity (

)
0.9994> 0.999PASS
Accuracy (Spike 100%) 99.8%98.0% – 102.0%PASS
Precision (Repeatability) 0.45% RSD (n=6)< 2.0% RSDPASS
LOD 0.8 ng/mLN/AInfo
Resolution (

)
> 2.5 (vs. nearest impurity)> 1.5PASS

Degradation Pathway Visualization

Understanding what you are validating against is crucial. The diagram below illustrates the likely degradation products that the LC-MS method must resolve.

DegradationPath Parent Parent Molecule (MW: 256) Oxidation Oxidation (H2O2) Parent->Oxidation Hydrolysis Acid Hydrolysis Parent->Hydrolysis ImpurityA N-Hydroxylamine (+16 Da) Oxidation->ImpurityA Phase I ImpurityB Nitro Derivative (+30 Da) Oxidation->ImpurityB Phase II ImpurityC Sulfonic Acid (Des-sulfonamide) Hydrolysis->ImpurityC Cleavage

Caption: Predicted degradation pathways. The method must resolve the Parent (256 Da) from the N-Hydroxylamine (+16 Da) and Sulfonic Acid variants.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]

  • Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • PubChem. (2025).[4] Compound Summary for CID 2777211, 4-(Trifluoromethoxy)benzenesulfonamide. National Library of Medicine. (Note: Used as structural reference for fragment properties).

  • BenchChem. (2025). Degradation pathways of amino-benzenesulfonamides.[5](General degradation logic for sulfonamides).

Sources

The Trifluoromethoxy Group: A Lipophilicity-Enhancing Tool for Sulfonamide Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Quantifying the Impact of the -OCF₃ Moiety on LogP

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, the physicochemical properties of a potential drug molecule are paramount to its success. Among these, lipophilicity, the "fat-loving" nature of a compound, plays a pivotal role in determining its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A drug's ability to traverse lipid-rich biological membranes is directly influenced by its lipophilicity, making this property a key consideration for optimizing pharmacokinetic and pharmacodynamic behavior.[1] The most widely used measure of lipophilicity is the partition coefficient (LogP), which quantifies the ratio of a compound's concentration in a non-polar solvent (typically octanol) to its concentration in an aqueous solvent.[1]

Sulfonamides represent a broad class of compounds with diverse therapeutic applications, including antibacterial and anticancer agents.[2] Fine-tuning the lipophilicity of sulfonamide-based drug candidates is a common strategy to enhance their efficacy and bioavailability. The introduction of fluorine-containing functional groups has become a powerful tool for medicinal chemists to modulate these properties. This guide provides a comparative analysis of the impact of the trifluoromethoxy (-OCF₃) group on the lipophilicity of sulfonamides, supported by experimental data and detailed methodologies.

The Trifluoromethoxy Group: A "Super-Halogen" for Lipophilicity Modulation

The trifluoromethoxy group is increasingly recognized for its unique electronic and physicochemical properties that can confer significant advantages in drug design.[3] It is often considered a "super-halogen" or a bioisostere of halogen atoms, offering a combination of high lipophilicity, metabolic stability, and electron-withdrawing effects.[3] The presence of the three highly electronegative fluorine atoms dramatically alters the properties of the methoxy group, transforming it from a slightly lipophilic, electron-donating group to a highly lipophilic and strongly electron-withdrawing substituent.

Comparative Analysis: The Impact of -OCF₃ on Benzenesulfonamide Lipophilicity

To quantify the effect of the trifluoromethoxy group on the lipophilicity of a core sulfonamide structure, we can compare the LogP values of a series of para-substituted benzenesulfonamides. The following table summarizes the calculated and experimental LogP values for benzenesulfonamide and its derivatives with various common substituents.

Substituent (at para-position)Compound NameLogP (Calculated/Experimental)Data Source
-HBenzenesulfonamide0.33 (AlogP)[2]
-Cl4-Chlorobenzenesulfonamide~0.9 (Calculated/Experimental)[1][4]
-CH₃4-Methylbenzenesulfonamide1.58 (LogKow)[5]
-CF₃4-(Trifluoromethyl)benzenesulfonamideNot explicitly found, but expected to be higher than -CH₃
-OCF₃ 4-(Trifluoromethoxy)benzenesulfonamide 1.2326 (Calculated) [4]

From this data, a clear trend emerges. The parent benzenesulfonamide is relatively polar with a low LogP. The introduction of a methyl or chloro group increases lipophilicity, as expected. Notably, the trifluoromethoxy group imparts a significant increase in lipophilicity, with a calculated LogP of 1.2326.

The lipophilicity of a substituent can be further quantified by its Hansch parameter (π), which represents the contribution of that substituent to the LogP of a parent molecule. A positive π value indicates an increase in lipophilicity.

  • π for -OCF₃ = +1.04

This high positive value confirms the substantial lipophilic character of the trifluoromethoxy group, making it a more potent lipophilicity enhancer than the trifluoromethyl group (π = +0.88).

Physicochemical Rationale for Increased Lipophilicity

The dramatic increase in lipophilicity upon introduction of a trifluoromethoxy group can be attributed to several factors:

  • Increased Surface Area and Hydrophobicity: The three fluorine atoms significantly increase the non-polar surface area of the molecule, leading to more favorable interactions with the non-polar octanol phase in the LogP determination experiment.

  • Reduced Hydrogen Bonding Capability: The strong electron-withdrawing nature of the trifluoromethyl group reduces the ability of the adjacent oxygen atom to act as a hydrogen bond acceptor. This decreases the molecule's affinity for the aqueous phase.

  • Unique Conformational Preferences: The trifluoromethoxy group often adopts a conformation perpendicular to an attached aromatic ring, which can influence intermolecular interactions and further enhance its lipophilic character.

Experimental Determination of LogP via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While computational methods provide valuable estimates, experimental determination of LogP remains the gold standard. RP-HPLC is a widely accepted, robust, and efficient method for measuring LogP values.[6]

Experimental Protocol

Objective: To determine the LogP of a trifluoromethoxy-substituted sulfonamide and its non-substituted analog using RP-HPLC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile phase A: Water (HPLC grade) with 0.1% formic acid.

  • Mobile phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.

  • Test compounds: 4-(Trifluoromethoxy)benzenesulfonamide and Benzenesulfonamide.

  • Reference standards with known LogP values (e.g., a set of well-characterized drugs or commercially available standards).

  • Methanol (HPLC grade) for sample preparation.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the reference standards and test compounds in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions at a concentration of 100 µg/mL in a 50:50 mixture of methanol and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Start with 5% B, hold for 1 minute.

      • Increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B over 1 minute and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).

  • Data Acquisition:

    • Inject the standard solutions and the test compound solutions in triplicate.

    • Record the retention time (t_R) for each compound.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil) or by observing the first significant baseline disturbance.

  • Calculation of LogP:

    • Calculate the capacity factor (k) for each compound using the formula:

      • k = (t_R - t_0) / t_0

    • Plot a calibration curve of the known LogP values of the reference standards against their corresponding log(k) values.

    • Determine the equation of the line (y = mx + c), where y = LogP and x = log(k).

    • Calculate the log(k) values for the test compounds.

    • Using the equation from the calibration curve, calculate the LogP of the test compounds.

Substituent_Effect cluster_substituents Substituents on Benzenesulfonamide cluster_properties Physicochemical Properties H H Lipophilicity Increased Lipophilicity H->Lipophilicity Lowest Cl Cl Cl->Lipophilicity Moderate Increase CH3 CH3 CH3->Lipophilicity Significant Increase OCF3 OCF3 OCF3->Lipophilicity Highest Increase LogP Higher LogP Value Lipophilicity->LogP Direct Correlation

Caption: Logical relationship of substituent effects on lipophilicity.

Conclusion and Implications for Drug Development

The incorporation of a trifluoromethoxy group is a highly effective strategy for increasing the lipophilicity of sulfonamide-based compounds. This is quantitatively supported by its high Hansch parameter and comparative LogP data. The significant increase in lipophilicity can lead to improved membrane permeability and, consequently, enhanced bioavailability and target engagement. However, it is essential to strike a balance, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Therefore, the trifluoromethoxy group should be judiciously employed as part of a multiparameter optimization strategy in drug design. The experimental and computational methods outlined in this guide provide a robust framework for researchers to accurately assess the impact of the trifluoromethoxy group and make informed decisions in the development of novel sulfonamide therapeutics.

References

  • ChEMBL. BENZENESULFONAMIDE (CHEMBL27601). [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

  • Purdue University. Trifluoromethoxy group. [Link]

  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299–310. [Link]

  • US Environmental Protection Agency. N-Ethyl-4-methylbenzenesulfonamide Properties. [Link]

Sources

Comparative Analysis of Fluorinated Benzene Sulfonamide Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Sulfonamide Design

In medicinal chemistry, the sulfonamide moiety (


) is a privileged pharmacophore, serving as a cornerstone in diuretics, antibiotics, and carbonic anhydrase (CA) inhibitors. However, the native benzenesulfonamide scaffold often suffers from suboptimal acidity (pKa ~10.1), limiting its ionization at physiological pH, and metabolic vulnerability at the para-position.

This guide analyzes how strategic fluorination—ranging from single-site substitution to perfluorination—transforms this scaffold. We compare 4-Fluorobenzenesulfonamide (metabolic blocker), 2,4-Difluorobenzenesulfonamide (polarity modulator), and Pentafluorobenzenesulfonamide (reactive scaffold) against the non-fluorinated parent.

Key Technical Insights
  • Acidity Modulation: Fluorine substitution lowers the pKa of the sulfonamide nitrogen via inductive effects, enhancing electrostatic interactions with metal cofactors (e.g., Zn²⁺ in CA).

  • Metabolic Armor: Fluorine at the para-position blocks Cytochrome P450-mediated hydroxylation.

  • SnAr Reactivity: Perfluorinated scaffolds switch from being inert building blocks to electrophilic cores capable of regioselective nucleophilic aromatic substitution (SnAr).

Comparative Matrix: Physicochemical & Reactive Profiles

The following table contrasts the core building blocks. Note the dramatic shift in acidity and reactivity as fluorine density increases.

FeatureBenzenesulfonamide (Ref)4-Fluorobenzenesulfonamide 2,4-Difluorobenzenesulfonamide Pentafluorobenzenesulfonamide
Structure




pKa (Sulfonamide NH) 10.19.1~8.5 (Est.)< 7.0 (Highly Acidic)
LogP (Lipophilicity) 0.9~1.2~1.4~1.8
Metabolic Stability Low (Para-hydroxylation prone)High (Blocked para-site)Very HighExcellent
Electronic Character Electron Rich/NeutralElectron DeficientHighly Electron DeficientStrongly Electron Deficient
Primary Utility General ScaffoldMetabolic Blocking / PotencyPolarity TuningSnAr Electrophile / Linker

Mechanistic Deep Dive

Acidity and Ligand Binding

The acidity of the sulfonamide nitrogen is critical for target engagement. In Carbonic Anhydrase (CA) inhibitors, the sulfonamide anion (


) binds to the active site Zn²⁺.
  • Mechanism: The strong electron-withdrawing nature of fluorine (Inductive effect,

    
    ) pulls electron density from the benzene ring, which in turn stabilizes the negative charge on the deprotonated sulfonamide nitrogen.
    
  • Impact: 4-Fluorobenzenesulfonamide (pKa 9.1) exists as an anion at a higher fraction than the parent (pKa 10.1) at physiological pH, often resulting in 2-5x higher binding affinity for CA isoforms.

The "Pentafluoro" Switch: From Ligand to Electrophile

While mono- and di-fluorinated benzenes are generally stable to nucleophiles, pentafluorobenzenesulfonamide possesses a highly electron-deficient ring. The fluorine atoms at the ortho and meta positions activate the para-fluorine towards Nucleophilic Aromatic Substitution (SnAr).

  • Application: This allows the scaffold to function as a "linchpin." You can attach the sulfonamide to a target via the sulfur, and then "click" a diversity element onto the para-position using a thiol or amine nucleophile under mild conditions.

Decision Framework & Synthetic Workflows

The following diagrams illustrate how to select the correct building block and the distinct synthetic pathways they enable.

SAR Decision Tree

SAR_Decision_Tree Start Start: Optimization Goal Metab Goal: Improve Metabolic Stability Start->Metab Potency Goal: Increase Potency (Zn binding) Start->Potency Library Goal: Create Diversity Library Start->Library ParaF Select: 4-Fluorobenzenesulfonamide (Blocks P450 hydroxylation) Metab->ParaF Block soft spot Potency->ParaF Modulate pKa DiF Select: 2,4-Difluorobenzenesulfonamide (Lowers pKa, modulates polarity) Potency->DiF Modulate pKa PentaF Select: Pentafluorobenzenesulfonamide (Enables SnAr functionalization) Library->PentaF Reactive Core

Figure 1: Decision matrix for selecting fluorinated sulfonamide building blocks based on medicinal chemistry objectives.

Synthetic Pathway: SnAr Diversification

SnAr_Pathway Penta Pentafluorobenzenesulfonamide (Electrophilic Core) Inter Meisenheimer Complex (Transition State) Penta->Inter Attack at C-4 Nuc Nucleophile (R-SH or R-NH2) + Base (e.g., TEA) Nuc->Inter Product 4-Substituted-2,3,5,6-tetrafluoro benzenesulfonamide Inter->Product - HF (Elimination)

Figure 2: Regioselective diversification of the pentafluorobenzenesulfonamide scaffold via Nucleophilic Aromatic Substitution (SnAr).

Experimental Protocol: SnAr Functionalization

Objective: Synthesis of a 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide derivative using a thiol nucleophile. This protocol exploits the unique reactivity of the pentafluoro- scaffold.

Scope: This method is self-validating; the disappearance of the para-fluorine signal in ¹⁹F NMR confirms reaction progress.

Materials
  • Substrate: Pentafluorobenzenesulfonamide (1.0 equiv)

  • Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pentafluorobenzenesulfonamide (247 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add the base (TEA, 167 µL, 1.2 mmol) dropwise.

  • Nucleophile Introduction: Add the thiol nucleophile (1.1 mmol) slowly to the stirring mixture.

    • Note: The solution may turn slightly yellow, indicating the formation of the intermediate complex.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or ¹⁹F NMR.[1][2] In ¹⁹F NMR, the starting material shows 3 distinct signals (2:1:2 pattern). The product will show 2 distinct signals (2:2 pattern) as the unique para-fluorine is displaced.

  • Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with 1M HCl (10 mL) to remove excess base, followed by water (3 x 10 mL) and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Validation Criteria:

  • Yield: Expected >85%.

  • ¹⁹F NMR: Disappearance of the triplet at ~ -148 ppm (corresponding to the para-F).

References

  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Source: National Institutes of Health (PMC) [Link]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences [Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Source: Journal of Fluorine Chemistry (via CAS.cn) [Link]

  • Pentafluorobenzenesulfonamide Structure and Properties. Source: PubChem (NIH) [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Source: ChemRxiv [Link]

Sources

Safety Operating Guide

3-Amino-4-trifluoromethoxy-benzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 3-Amino-4-trifluoromethoxy-benzenesulfonamide , a specialized fluorinated intermediate used in medicinal chemistry.

Notice: As a Senior Application Scientist, I emphasize that while this specific isomer is a stable solid, its trifluoromethoxy (-OCF₃) and sulfonamide (-SO₂NH₂) moieties mandate specific incineration protocols to prevent the release of corrosive hydrogen fluoride (HF) and sulfur oxides (SOₓ).

Chemical Safety Profile & Hazard Identification

Before disposal, you must validate the chemical identity and associated hazards. This compound is a halogenated organic solid .

PropertyDescription
Chemical Name 3-Amino-4-(trifluoromethoxy)benzenesulfonamide
Functional Groups Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂), Trifluoromethoxy (-OCF₃)
Physical State Solid (typically white to off-white crystalline powder)
Primary Hazards Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[1] Potential aquatic toxicity.[2]
Combustion Hazards Releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOₓ), Sulfur Oxides (SOₓ).
Waste Class Halogenated Organic Solid . Not typically a P- or U-listed RCRA waste, but must be treated as hazardous due to toxicity/irritant characteristics.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent cross-reactivity in waste drums.

  • Do NOT Mix With:

    • Strong Oxidizers: The aniline (amino) group is susceptible to rapid oxidation.

    • Strong Acids: Can react with the amine or hydrolyze the sulfonamide under extreme conditions.

    • Non-Halogenated Solvents: Keep separate to allow for cost-effective disposal streams (halogenated waste is more expensive to burn).

Segregation Decision Tree (Visualization)

WasteSegregation cluster_warning CRITICAL SAFETY Start Waste: 3-Amino-4-trifluoromethoxy- benzenesulfonamide StateCheck Is it Solid or in Solution? Start->StateCheck Solid Solid Form StateCheck->Solid Powder/Crystals Liquid In Solution (DMSO/MeOH) StateCheck->Liquid Dissolved SolidBin Container: Solid Hazardous Waste (Label: Halogenated Organics) Solid->SolidBin LiquidCheck Is Solvent Halogenated? (e.g., DCM vs. MeOH) Liquid->LiquidCheck HaloStream Container: Halogenated Solvent Waste LiquidCheck->HaloStream Yes (DCM, Chloroform) NonHaloStream Container: Non-Halogenated Solvent Waste (Trace Halogen Content) LiquidCheck->NonHaloStream No (Methanol, DMSO) Warning DO NOT MIX with Oxidizers (Nitric Acid, Peroxides)

Figure 1: Decision matrix for segregating 3-Amino-4-trifluoromethoxy-benzenesulfonamide waste based on physical state and solvent composition.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine/dusty.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the substance is potentially wet or acidic, though HDPE is preferred for solids.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations like "ATFBS".

    • Constituents: List "3-Amino-4-trifluoromethoxy-benzenesulfonamide".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Special Note: Clearly write "CONTAINS FLUORINE" on the tag. This alerts the disposal facility to use an incinerator with flue gas scrubbing (to capture HF).

  • Storage: Cap tightly. Place the container in the "Solid Hazardous Waste" satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)
  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Waste carboy.

    • If dissolved in Methanol/DMSO : Dispose in Non-Halogenated Waste carboy only if the concentration of the fluorinated compound is trace (<1%). If the compound is a major constituent (>1-2%), default to the Halogenated Waste stream to ensure proper incineration.

  • pH Check: Ensure the waste solution is not highly acidic or basic (pH 4-10) before adding to a communal drum to prevent exothermic reactions.

  • Rinsing: Triple-rinse empty vials with a small amount of compatible solvent and add the rinsate to the liquid waste container.

Professional Disposal & Incineration Mechanics

As a researcher, your responsibility ends at the lab waste pickup. However, understanding the downstream process validates why you label it "Halogenated."

The presence of the Trifluoromethoxy (-OCF₃) group requires high-temperature incineration (>1100°C) with specific pollution controls.

The Incineration Pathway:

IncinerationProcess cluster_mechanism Chemical Transformation Waste Waste Input (-OCF3 Compound) Furnace Rotary Kiln Incinerator (>1100°C) Waste->Furnace Thermal Oxidation Gases Combustion Gases (HF, SO2, NOx, CO2) Furnace->Gases Release Scrubber Wet Scrubber (Caustic Soda/Lime) Gases->Scrubber Acid Neutralization Output Neutralized Salts (CaF2, Na2SO4) Scrubber->Output Precipitation Stack Clean Emission (N2, CO2, H2O) Scrubber->Stack Reaction -OCF3 + O2 + H2O -> 3HF + CO2

Figure 2: The downstream incineration path. Note the critical "Wet Scrubber" stage required to neutralize Hydrogen Fluoride (HF) generated from the trifluoromethoxy group.

Emergency Procedures

  • Spill (Solid):

    • Dampen a paper towel with water (to prevent dust) or use a dedicated solid spill sweep.

    • Sweep up carefully avoiding dust generation.[3]

    • Place waste in a bag, seal it, and place it in the solid hazardous waste bin.

    • Clean the surface with soap and water.[1][4]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.

    • Eyes: Rinse with water for 15 minutes.[3][4] Seek medical attention if irritation persists.

References

  • National Institutes of Health (NIH) - PubChem . 4-(Trifluoromethoxy)benzenesulfonamide Compound Summary. (Used as a surrogate for functional group hazard analysis). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Best Management Practices for Laboratory Waste. Available at: [Link]

Sources

Technical Guide: Safe Handling & PPE for 3-Amino-4-trifluoromethoxy-benzenesulfonamide

[1][2]

Executive Summary & Risk Profile

3-Amino-4-trifluoromethoxy-benzenesulfonamide is a specialized intermediate often used in the synthesis of bioactive compounds (e.g., kinase inhibitors).[1][2] Its structural components—an aniline core, a sulfonamide moiety, and a lipophilic trifluoromethoxy group—create a unique hazard profile that standard "generic" safety protocols often underestimate.

The "Silent" Hazard: Lipophilicity & Sensitization

While often classified as a standard Irritant (Skin/Eye/Respiratory), this compound presents two specific risks that require elevated PPE:[1]

  • Enhanced Dermal Absorption: The trifluoromethoxy (-OCF₃) group significantly increases lipophilicity compared to standard sulfonamides, facilitating rapid transport across the stratum corneum.[2]

  • Sensitization Potential: As an aniline-sulfonamide hybrid, it carries a high structural alert for skin and respiratory sensitization.[2] Repeated low-level exposure can lead to anaphylactic-type reactions in susceptible individuals.[1][2]

Physicochemical Hazard Data
PropertyValue / CharacteristicImplication
Physical State Crystalline Solid (White to Off-White)High potential for electrostatic dust generation.[1][2]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.). Treat as potential H317 (Sensitizer).
Solubility DMSO, Methanol, Ethyl AcetateSolvents act as vehicles, increasing skin permeation rates.[2]
Incompatibility Strong Oxidizers, Acid ChloridesExothermic decomposition releasing SOx, NOx, HF.[2]

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard 4-mil nitrile gloves for prolonged handling of fluorinated aniline derivatives in solution. The lipophilic nature of the -OCF₃ group can degrade nitrile breakthrough times.[1][2]

PPE Selection Table
ComponentStandard Protocol (Solid Handling)Elevated Protocol (Solution/Scale-up)Technical Rationale
Hand Protection Double Nitrile (Total thickness >10 mil).[1][2][4] Change outer pair every 30 mins.Silver Shield (Laminate) under Nitrile OR Viton .Fluorinated aromatics can permeate standard nitrile.[2] Laminate provides a broad chemical barrier.
Respiratory N95/P100 (if outside hood - Emergency only)PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridge.[1][2]Prevents inhalation of fine particulates that may sensitize the respiratory tract.
Eye/Face Chemical Splash Goggles (Indirect Vent).[1][2]Full Face Shield + Goggles.Safety glasses allow powder ingress from the side. Goggles seal the ocular cavity.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves .[1][2]Tyvek Coverall (Disposable).[5][6]Prevents accumulation of dust on street clothes, reducing "take-home" exposure risks.[1]
Visual Decision Matrix: PPE Selection

The following logic flow dictates PPE based on the state of matter and quantity.

PPE_Decision_MatrixStartStart: Assess TaskStateState of Matter?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionQty_SolidQuantity > 1g?Solid->Qty_SolidQty_SolConcentrated (>0.1M)?Solution->Qty_SolAction_StdProtocol A:Double NitrileFume HoodSafety GogglesQty_Solid->Action_StdNoAction_HighProtocol B:Silver Shield LinersTyvek SleevesFace ShieldQty_Solid->Action_HighYes (Dust Risk)Qty_Sol->Action_StdNoQty_Sol->Action_HighYes (Permeation Risk)

Caption: Logic flow for determining PPE requirements based on physical state and concentration risks.

Operational Protocol: The Closed-Loop System

To ensure scientific integrity and safety, use a "Closed-Loop" handling method. This minimizes the time the compound is exposed to the open lab environment.

Step 1: Preparation & Weighing[3]
  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Static Control: Use an ionizing bar or anti-static gun.[2] Fluorinated sulfonamides are prone to static charge, causing powder to "jump" and disperse.[2]

  • The "Boat-in-Jar" Technique:

    • Tare the weighing boat.

    • Place the weighing boat inside a larger secondary jar.

    • Transfer the solid into the boat.

    • Cap the secondary jar before removing it from the balance.

    • Validation: Wipe the exterior of the secondary jar with a wet tissue; if the tissue shows residue, your containment failed.

Step 2: Reaction Setup (Solubilization)[1]
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but rapid addition can aerosolize dry powder.[2]

  • Syringe Transfer: For liquid transfers, use Luer-lock syringes to prevent needle detachment under pressure.[1][2]

  • Self-Validating Check: Place a sheet of absorbent white bench paper (plastic-backed) under the setup.[1] Any yellow/off-white dust or drops are immediately visible, indicating a breach in technique.

Step 3: Waste Disposal & Decontamination[3]
  • Segregation: Do NOT mix with general organic waste if your facility incinerates halogenated waste separately.[2]

  • Classification: Label as "Halogenated Organic Waste - Fluorinated Sulfonamide." [1]

  • Decontamination:

    • Wipe surfaces with a mild surfactant (soap/water) first to solubilize the sulfonamide.

    • Follow with an alcohol wipe (Isopropanol) to remove lipophilic residues.

    • Do not use bleach (Sodium Hypochlorite) initially, as it may react with the amine to form chloramines.[2]

Workflow Diagram

Handling_Workflowcluster_0Zone 1: Preparationcluster_1Zone 2: Executioncluster_2Zone 3: CleanupStep1Static NeutralizationStep2Weighing (Boat-in-Jar)Step1->Step2Step3Solvent Addition(Slow Stream)Step2->Step3Sealed TransportStep4Reaction/TransferStep3->Step4Step5Surface Decon(Surfactant -> Alcohol)Step4->Step5Step6Waste Segregation(Halogenated)Step5->Step6

Caption: Operational workflow emphasizing containment zones and decontamination order.

Emergency Response

In case of Exposure:

  • Skin: Immediately wash with soap and copious water for 15 minutes.[5][7] Note: Alcohol may increase absorption of the fluorinated motif; use soap/water first.[2]

  • Eyes: Flush for 15 minutes.[3][2][5][6] Lifting upper and lower lids is critical as particulates can trap under the eyelid.[2]

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

References

  • PubChem. (2025). 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide Compound Summary. National Library of Medicine. [Link][1]

  • Unisafe Gloves. (2024). Chemical Resistance Guide for Nitrile Gloves (Aniline Derivatives). [Link]

  • U.S. EPA. (2023). Substance Details: Benzenesulfonamide derivatives.[2] Substance Registry Services. [Link][1]

(Note: While specific data for the 3-amino-4-trifluoromethoxy isomer is limited, protocols are derived from authoritative data on structurally homologous fluorinated sulfonamides and anilines to ensure maximum safety margins.)[1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.